Product packaging for RAC-1,2,3,4-butanetetracarboxylic acid(Cat. No.:CAS No. 4799-96-6)

RAC-1,2,3,4-butanetetracarboxylic acid

Cat. No.: B12737874
CAS No.: 4799-96-6
M. Wt: 234.16 g/mol
InChI Key: GGAUUQHSCNMCAU-IMJSIDKUSA-N
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Description

Significance and Interdisciplinary Research Landscape

The primary significance of 1,2,3,4-butanetetracarboxylic acid lies in its role as a formaldehyde-free cross-linking agent. chemicalbook.comfao.org This has made it a compound of intense interest in the textile industry, particularly for the durable press finishing of cotton and other cellulosic fabrics. chemicalbook.comresearchgate.net Traditional anti-wrinkle treatments often rely on formaldehyde-based reagents, which can release harmful chemicals. nih.gov BTCA provides a safer alternative, reacting with the hydroxyl groups of cellulose (B213188) to form stable ester bonds, thereby improving wrinkle resistance and dimensional stability. researchgate.netnih.gov

The research landscape for BTCA is notably interdisciplinary, extending beyond textile chemistry into materials science and polymer chemistry. It is utilized as a building block for specialized polymers, resins, coatings, and adhesives. sigmaaldrich.com Furthermore, its ability to form hydrogels when cross-linked with polysaccharides has opened up applications in areas such as agricultural water retention and water purification. ossila.com Researchers are also exploring its use in creating functional materials, such as modifying microcrystalline cellulose for the adsorption of heavy metal ions from contaminated water. ossila.com

Stereochemical Considerations and their Influence on Reactivity in Synthesis and Application

1,2,3,4-Butanetetracarboxylic acid exists as two diastereomers: a meso form and a racemic mixture of (R,R) and (S,S) enantiomers. wikipedia.org These stereoisomers arise from the two chiral centers at the C2 and C3 positions of the butane (B89635) chain. The specific stereochemistry of the BTCA molecule can influence the properties of the resulting polymers and cross-linked materials.

Stereoisomers of 1,2,3,4-Butanetetracarboxylic Acid
StereoisomerCAS NumberMelting Point (°C)Reference
Unspecified Stereochemistry1703-58-8236 wikipedia.org
meso4534-68-3246 wikipedia.org
(R,R)-enantiomer4799-96-6227-230 wikipedia.org

The reactivity of BTCA in cross-linking reactions, particularly with cellulose, is governed by the formation of a cyclic anhydride (B1165640) intermediate. nih.govacs.org Under heating, two adjacent carboxylic acid groups on the BTCA molecule dehydrate to form a five-membered anhydride ring. acs.org This anhydride is the active species that readily reacts with the hydroxyl groups of cellulose to form an ester linkage. nih.gov The spatial arrangement of the carboxylic acid groups in the different stereoisomers can affect the ease of anhydride formation and subsequent reaction, thus influencing the efficiency and nature of the cross-linking. Detailed studies combining spectroscopic analysis and computational modeling have begun to elucidate the specific reaction sites and pathways, confirming that the anhydride intermediate is crucial for the esterification of cellulose hydroxyl groups. nih.govacs.org

Evolution of Research Paradigms and Applications

The research focus on 1,2,3,4-butanetetracarboxylic acid has evolved significantly over time. Initially identified as a potentially useful chemical compound, it has become a cornerstone of research into environmentally friendly textile treatments. google.com Early research established its effectiveness as a durable press agent for cotton fabrics, demonstrating superior performance and laundering durability. researchgate.net

Current and future applications continue to expand. Beyond textiles, BTCA is being investigated for the synthesis of advanced materials such as superabsorbent hydrogels and ion-conductive ionomers for use as solid polymer electrolytes. ossila.com Its dianhydride is also used as a building block for creating complex polymer architectures. ossila.com This evolution from a simple cross-linking agent to a versatile platform chemical highlights the ongoing development and broadening applications of BTCA in advanced chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O8 B12737874 RAC-1,2,3,4-butanetetracarboxylic acid CAS No. 4799-96-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4799-96-6

Molecular Formula

C8H10O8

Molecular Weight

234.16 g/mol

IUPAC Name

(2S,3S)-butane-1,2,3,4-tetracarboxylic acid

InChI

InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t3-,4-/m0/s1

InChI Key

GGAUUQHSCNMCAU-IMJSIDKUSA-N

Isomeric SMILES

C([C@@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization for 1,2,3,4 Butanetetracarboxylic Acid

Oxidative Synthesis Routes and Mechanistic Investigations

Oxidative cleavage of cyclic precursors is a primary strategy for synthesizing BTCA. Various oxidizing agents and catalytic systems have been developed to efficiently break the carbon-carbon double bond in cycloalkene structures to yield the desired tetracarboxylic acid.

Catalytic Nitric Acid Oxidation of Cycloalkene Dicarboxylic Acids

The oxidation of cycloalkene dicarboxylic acids using nitric acid represents a conventional method for producing BTCA. nih.gov A common starting material for this process is Δ-4-tetrahydrophthalic anhydride (B1165640), which is oxidized with nitric acid. google.com To enhance the reaction's efficiency and yield, catalysts are often employed. For instance, the use of a vanadium catalyst, such as ammonium (B1175870) metavanadate, in the nitric acid oxidation of 4,5-dihydroxyhexahydrophthalic acid has been reported to achieve a 90% yield of BTCA. nih.gov An even higher yield of 95% was obtained when 4-keto-5-nitrato-1,2-cyclohexanedicarboxylic acid was the starting compound. nih.gov

Table 1: Nitric Acid Oxidation of Cycloalkene Dicarboxylic Acid Derivatives

Starting MaterialCatalystYieldReference
4,5-dihydroxyhexahydrophthalic acidVanadium catalyst90% nih.gov
4-keto-5-nitrato-1,2-cyclohexanedicarboxylic acidNone specified95% nih.gov
Δ-4-tetrahydrophthalic anhydrideNone specifiedNot specified google.com

Hydrogen Peroxide-Mediated Oxidative Cleavage: Catalyst Effects and Yield Optimization

To circumvent the issues associated with nitric acid, hydrogen peroxide (H₂O₂) has been investigated as a more environmentally benign oxidant for the oxidative cleavage of cycloalkenes. This method typically involves the use of a catalyst to activate the hydrogen peroxide. The oxidative cleavage of tetrahydrophthalic anhydride using hydrogen peroxide in the presence of specific catalysts has been shown to produce BTCA in high yields with high purity. nih.gov

Catalysts that have proven effective include tungstic acid, molybdic acid, and various heteropoly acids of tungsten and molybdenum. nih.gov These catalysts facilitate the cleavage of the double bond in the precursor, leading to the formation of BTCA with reported yields in the range of 75-85%. nih.gov The mechanism of H₂O₂ activation by such catalysts is a key area of research, with studies pointing towards the formation of highly reactive peroxo species. The identification of intermediates and by-products during the oxidative cleavage of cycloalkenes with H₂O₂ and a tungsten-based catalyst has been a subject of detailed mechanistic investigation. chem960.com The efficiency of H₂O₂ utilization and catalyst stability are critical factors for process optimization. nih.gov

Table 2: Catalytic Hydrogen Peroxide Oxidation of Tetrahydrophthalic Anhydride

Catalyst TypeReported YieldReference
Tungstic acid75-85% nih.gov
Molybdic acid75-85% nih.gov
Heteropoly acids of tungstic and molybdic acids75-85% nih.gov

Ozone-Assisted Oxidative Processes

Ozonolysis is another powerful technique for the oxidative cleavage of carbon-carbon double bonds to synthesize carboxylic acids. masterorganicchemistry.comorganic-chemistry.org In the context of BTCA synthesis, this process involves passing ozone through a solution of a suitable precursor, typically tetrahydrophthalic acid or its anhydride. nih.govgoogle.com The initial reaction forms an unstable ozonide, which is then further oxidized to yield the final product. masterorganicchemistry.com

One reported procedure involves oxidizing tetrahydrophthalic acid or its anhydride with an ozone-containing gas in an organic solvent like acetic acid at a temperature between 0°C and 75°C. nih.govgoogle.com This is followed by oxidation with a molecular oxygen-containing gas at 90-120°C. The resulting oxidation product mixture is then heated with hydrogen peroxide to produce BTCA. nih.govgoogle.com This multi-step oxidative process has been reported to achieve yields of approximately 80-85%. nih.gov Another approach describes passing ozone through an aqueous alkaline emulsion of 4-cyclohexene-1,2-dicarboxylic anhydride and hydrogen peroxide at a lower temperature range of 5°C to 15°C. nih.gov

Hydrolytic Pathways from Ester Precursors: Kinetics and Purity Control

An alternative route to BTCA involves the hydrolysis of its corresponding tetraalkyl esters, such as tetraalkyl butanetetracarboxylates (TABTC). google.com This method is particularly useful for producing high-purity BTCA suitable for applications like permanent press agents for fabrics, where color-causing contaminants must be minimized. google.com

The hydrolysis is typically carried out using an acid catalyst in an aqueous medium. The kinetics of the hydrolysis are influenced by the concentration of both the ester precursor and the acid catalyst. For example, a study using tetramethyl 1,2,3,4-butanetetracarboxylate showed that with phosphoric acid as the catalyst at 100°C, a 90% conversion to the free acid was achieved in 54 hours. google.com The use of a stronger acid, like benzenesulfonic acid or sulfuric acid, can significantly accelerate the reaction. google.com When the amount of sulfuric acid catalyst was increased, a 97% conversion was achieved in just 3.1 hours, compared to 8.5 hours with a lower concentration of the same catalyst. google.com

Process control involves the continuous removal of the alcohol by-product (e.g., methanol) via distillation to drive the equilibrium towards the formation of the carboxylic acid. google.com Subsequent purification steps, such as oxidative treatments and recrystallization from acidic aqueous solutions, are crucial for obtaining BTCA with low levels of color-forming materials. google.comgoogle.com

Table 3: Acid-Catalyzed Hydrolysis of Tetraalkyl Butanetetracarboxylates

Ester PrecursorAcid CatalystTemperature (°C)Reaction Time (h)Conversion (%)Reference
Tetramethyl 1,2,3,4-butanetetracarboxylatePhosphoric acid1005490 google.com
TetraesterSulfuric acid (high concentration)1013.197 google.com
TetraesterSulfuric acid (low concentration)1018.597 google.com

Green Chemistry Principles in 1,2,3,4-Butanetetracarboxylic Acid Synthesis

The application of green chemistry principles to the synthesis of BTCA aims to develop more environmentally friendly and sustainable processes. This includes the use of less hazardous reagents, milder reaction conditions, and energy-efficient techniques.

Ultrasonochemical Solid-Liquid Phase Transfer Catalysis for Anhydride Coupling

A novel and environmentally friendly approach to synthesizing the precursor for BTCA, specifically its bis-anhydride (tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone), utilizes ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC). mdpi.org This method starts from succinic anhydride, a readily available precursor. mdpi.org

The key step in this synthesis is the coupling between bromosuccinic anhydride and a carbanion generated from succinic anhydride. mdpi.org This reaction is carried out under US s-l PTC conditions, using an equimolar mixture of calcium carbonate and calcium oxide as the base and Cetrimide as the phase transfer catalyst at a mild temperature of 30-40°C. mdpi.org The use of ultrasound enhances the reaction rate, allowing the coupling to be completed in about 60 minutes with a very good yield of the bis-anhydride. mdpi.org This method avoids harsh reagents and conditions, aligning with the principles of green chemistry. The resulting bis-anhydride can then be hydrolyzed to form BTCA. Research in ultrasound-assisted phase-transfer catalysis has demonstrated significantly increased reaction rates compared to silent reactions. nih.govnih.gov

Electrochemical and In-Situ Bromination Approaches

The synthesis of 1,2,3,4-butanetetracarboxylic acid (BTCA) can be approached through environmentally conscious methods that leverage electrochemistry and the in-situ generation of reagents. One such method begins with succinic anhydride, utilizing an in-situ bromination step. mdpi.org In this process, bromine is generated directly from a bromide anion via electrolysis. This approach avoids the handling and transportation of hazardous elemental bromine. The bromination of succinic anhydride occurs in an acetic acid solution with sodium acetate (B1210297) acting as a base at room temperature, yielding bromosuccinic anhydride quantitatively. mdpi.org

Following the in-situ bromination, the subsequent and critical step is the coupling of bromosuccinic anhydride with a carbanion generated from another molecule of succinic anhydride. This coupling reaction can be efficiently carried out under ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC) conditions. mdpi.org This method gives the bis-anhydride of BTCA, tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone, in high yield. mdpi.org A key advantage of this integrated process is the potential for recycling; the acetic acid solvent can be recovered, and the resulting bromides from the coupling step can be regenerated back into bromine through electrolysis for reuse in the initial bromination stage. mdpi.org

While not applied directly to BTCA synthesis from succinic anhydride, advanced two-phase bromination methodologies developed for lactones offer insights into potential alternative strategies. These methods involve the ring-opening of lactones with bromine (Br₂) and a substoichiometric amount of phosphorus tribromide (PBr₃) to form α-bromocarboxylic acids. nih.gov The subsequent intramolecular cyclization is then performed in a two-phase system using a tetraalkylammonium hydroxide (B78521) as a base to yield α-bromolactones. nih.gov Such techniques demonstrate sophisticated control over bromination reactions that could potentially be adapted for related syntheses.

StepReagents/ConditionsIntermediate/ProductKey Feature
In-Situ Bromination Succinic anhydride, Bromide anion, Acetic acid, Sodium acetateBromosuccinic anhydrideBromine generated via electrolysis. mdpi.org
Coupling Bromosuccinic anhydride, Succinic anhydride, CaCO₃-CaO, Cetrimide, DioxaneTetrahydro-3,3'-bifuran-2,2',5,5'-tetroneUltrasonochemical solid-liquid phase transfer catalysis (US s-l PTC). mdpi.org
Final Product Hydrolysis of bis-anhydride1,2,3,4-Butanetetracarboxylic acid---

Process Scale-Up and Economic Feasibility Studies for Industrial Production

The industrial production of 1,2,3,4-butanetetracarboxylic acid is driven by its application in sizable volumes, particularly as a formaldehyde-free permanent press agent for textiles. mdpi.orggoogle.com For commercial viability, synthetic processes must not only be efficient in terms of yield and reaction rates but also utilize industrially practical equipment and produce a product of high purity and acceptable color. google.com

Several synthetic routes have been optimized for economic efficiency. One prominent method involves the oxidation of tetrahydrophthalic acid or its anhydride. To make this process more economical, a Japanese company developed a procedure using an ozone-containing gas for the initial oxidation, followed by further oxidation with molecular oxygen and finally treatment with a reduced amount of hydrogen peroxide. nih.gov This optimization resulted in high yields of approximately 80-85% and improved the economic profile of the synthesis. nih.gov Another established method is the nitric acid oxidation of a cycloalkene dicarboxylic acid in the presence of a catalyst, which can achieve yields as high as 90-95%. nih.gov

A process starting from the hydrolysis of tetraalkyl butanetetracarboxylates has also been developed for commercial production. google.com This method emphasizes high conversion and yield through a series of steps including precursor purification, hydrolysis with a high concentration of an acid catalyst, and oxidative purification of the final product. google.com The process is designed to be performed with standard industrial equipment at reasonable production rates, yielding a product with very low levels of color-causing contaminants. google.com

Economic feasibility is further enhanced by incorporating recycling streams into the process. For instance, in the synthesis starting from succinic anhydride, the acetic acid solvent can be evaporated and recycled, and bromide salts can be collected for electrolytic regeneration into bromine. mdpi.org A significant consideration for industrial handling and application is the solubility of BTCA in water. usda.gov Concentrated aqueous solutions are desirable for marketing and application to fabrics. usda.gov However, studies have shown that the most stable crystalline form of meso-BTCA is a monohydrate with a relatively low solubility of about 7.0% in water at 25°C. usda.gov More concentrated solutions can be prepared but may be unstable and deposit crystals over time, a critical factor that industrial producers and users must manage to avoid sedimentation. usda.gov

Production MethodStarting MaterialsKey Optimization/FeatureReported Yield
Ozone Oxidation Tetrahydrophthalic acid/anhydrideReduced H₂O₂ usage, making it more economical. nih.gov~80-85% nih.gov
Nitric Acid Oxidation 4,5-dihydroxyhexahydrophthalic acidUse of a vanadium catalyst. nih.gov90% nih.gov
Hydrolysis Tetraalkyl butanetetracarboxylatesHigh acid catalyst concentration; oxidative purification. google.comHigh conversion and recovery (e.g., ~83%). google.com
In-Situ Bromination/Coupling Succinic anhydrideElectrolytic regeneration of bromine; solvent recycling. mdpi.org"Very good yield". mdpi.org

Advanced Purification Techniques and Impurity Profiling in Research Synthesis

Achieving high purity is critical for 1,2,3,4-butanetetracarboxylic acid, especially for applications like permanent press agents where color-causing contaminants are unacceptable. google.com Advanced purification techniques are therefore integral to its synthesis.

One patented purification process involves the treatment of crude BTCA obtained from the nitric acid oxidation of tetrahydrophthalic acid. google.com The crude product is washed with a mineral acid, such as nitric acid or sulfuric acid, or an organic acid like acetic acid. google.com This simple washing step is effective at removing metallic catalyst salts and other impurities, yielding a high-quality product with a metal content of 10 ppm or less without significantly lowering the yield. google.com

For syntheses starting from tetraalkyl butanetetracarboxylates, a multi-stage purification strategy is employed. google.com This includes the purification of the tetraalkyl butanetetracarboxylate precursor material before hydrolysis. After hydrolysis, the resulting BTCA undergoes an oxidative treatment for further purification. google.com Residual acid catalyst from the hydrolysis step can be removed by partial or complete neutralization with a base, followed by separation of the crystalline BTCA through filtration or centrifugation. google.com

Understanding the solid-state properties of BTCA is crucial for its purification and characterization. Research has shown that meso-BTCA can exist in various crystalline forms, a phenomenon known as polymorphism and pseudopolymorphism. usda.gov Depending on the equilibration time with water, different hydrates can be isolated. For example, equilibration for one hour can yield a dihydrate (BTCA·2H₂O), while longer periods can lead to the formation of a stable monohydrate (BTCA·H₂O). usda.gov Thermal analysis has been used to identify these different forms. usda.gov This knowledge is vital for developing crystallization procedures that target a specific, pure crystalline form and for accurately profiling the final product, as different hydrates will have different properties.

Purification TechniqueTarget Impurity/GoalDescription
Acid Washing Metallic catalyst saltsCrude BTCA is washed with a mineral or organic acid to remove metal contaminants to ≤10 ppm. google.com
Oxidative Treatment Color-forming materialsThe product, after hydrolysis of its ester precursor, is treated with an oxidizing agent. google.com
Neutralization & Filtration Residual acid catalystBase is added to neutralize remaining hydrolysis catalyst, followed by physical separation of the BTCA crystals. google.com
Controlled Crystallization Polymorphic/Hydrate ImpuritiesExploiting solubility differences and equilibration times to isolate specific hydrates like BTCA·H₂O or BTCA·2H₂O. usda.gov

Reaction Mechanisms, Kinetics, and Catalysis in 1,2,3,4 Butanetetracarboxylic Acid Chemistry

Elucidation of Reaction Intermediates and Pathways

The reactivity of BTCA is largely dictated by the formation of specific intermediates and the subsequent reaction pathways. These processes are fundamental to its function as a crosslinking agent.

Cyclic Anhydride (B1165640) Formation from Vicinal Carboxyl Groups

A key step in the reaction of BTCA, particularly in crosslinking applications, is the formation of a cyclic anhydride intermediate. acs.orgnih.gov This occurs through the dehydration of two adjacent carboxylic acid groups. sci-hub.se The formation of this five-membered ring anhydride is an intramolecular process that is often facilitated by heat. acs.org Studies have shown that this anhydride is the active intermediate that subsequently reacts with hydroxyl groups on substrates like cellulose (B213188). acs.orgnih.gov The presence of alkali metal ions, such as lithium, sodium, or potassium, has been found to promote the formation of the anhydride, with potassium ions being the most efficient among the three. researchgate.net The temperature at which anhydride formation begins is around 100 °C, with the maximum formation observed at approximately 170 °C. acs.org

The generally accepted mechanism posits that BTCA first forms an anhydride, which then esterifies with a hydroxyl group. acs.orgnih.gov This process can be catalyzed by protons. acs.orgnih.gov The formation of the anhydride from BTCA is a critical prerequisite for its crosslinking activity. ossila.com

Esterification with Hydroxyl Functionalities: Stepwise Mechanisms and Preferred Reaction Sites

Following the formation of the cyclic anhydride, the next step is esterification, where the anhydride reacts with hydroxyl groups of a substrate. This reaction is a form of nucleophilic acyl substitution. libretexts.orglibretexts.org In the context of cellulose, the hydroxyl groups on the cellulose polymer act as nucleophiles, attacking the electrophilic carbonyl carbon of the BTCA anhydride. sci-hub.sespringerprofessional.de This leads to the formation of an ester bond, effectively grafting the BTCA molecule onto the cellulose chain. sci-hub.sespringerprofessional.de

Research indicates that the esterification process is not random. Specific hydroxyl groups on the cellulose molecule exhibit preferential reactivity. Studies combining Fourier transform infrared (FTIR) spectroscopy and two-dimensional correlation spectroscopy have revealed that the O(6)-H(6) and O(2)-H(2) hydroxyl groups of cellulose are the primary reaction sites for esterification with the BTCA anhydride. acs.orgnih.gov The O(6)-H(6) group, in particular, appears to react more readily. acs.orgnih.gov The reaction is believed to proceed in a stepwise manner: a single BTCA molecule first forms one anhydride and esterifies with a cellulose hydroxyl group, and then the remaining pair of carboxylic acid groups on the same BTCA molecule can form a second anhydride and react with another hydroxyl group, leading to cross-linking. researchgate.netacs.org

Dehydration and Self-Condensation Reactions of 1,2,3,4-Butanetetracarboxylic Acid

Under certain conditions, particularly at elevated temperatures, BTCA can undergo dehydration and self-condensation reactions. The initial dehydration step leads to the formation of the cyclic anhydride as previously discussed. sci-hub.se The temperature for anhydride formation from pure BTCA is approximately 204 °C, which is very close to its melting point. sci-hub.se This process involves the removal of a water molecule from two adjacent carboxyl groups. libretexts.org

Kinetic Modeling and Rate Determination in Complex Systems

To optimize the application of BTCA, particularly in industrial processes like textile finishing, understanding the kinetics of its reactions is essential. Kinetic models provide a quantitative framework for describing the rates of these complex reactions.

Second-Order Reaction Kinetics in Polymer-Crosslinking Processes involving 1,2,3,4-Butanetetracarboxylic Acid

The crosslinking of polymers, such as cellulose in wood pulp or cotton fibers, with BTCA has been modeled using second-order kinetics. acs.org The reaction rate is dependent on the concentrations of both BTCA and the accessible hydroxyl groups within the polymer matrix. acs.org However, it has been observed that the initial concentration of accessible hydroxyl groups is often proportional to the initial concentration of BTCA. This allows for a simplification of the kinetic model to a second-order rate equation that is primarily dependent on the concentration of BTCA. acs.org This model has been successfully applied to describe the intrafiber crosslinking of softwood kraft pulp fibers with BTCA. acs.org

Consecutive Reaction Models for Grafting and Cross-linking with 1,2,3,4-Butanetetracarboxylic Acid

A more detailed kinetic model for the reaction of BTCA with cellulose proposes a consecutive reaction scheme. researchgate.netspringerprofessional.defao.org This model distinguishes between two key steps: the initial grafting reaction and the subsequent cross-linking reaction. researchgate.netspringerprofessional.defao.org

The grafting reaction involves the esterification of a BTCA molecule (via its anhydride) to a single cellulose chain. sci-hub.sespringerprofessional.de The rate of this initial grafting is influenced by the diffusion of free BTCA molecules into the pores of the cellulose material. researchgate.netspringerprofessional.defao.org

The cross-linking reaction occurs when a grafted BTCA molecule, which is now attached to one cellulose chain, reacts with a hydroxyl group on an adjacent cellulose chain, thus forming a cross-link. sci-hub.sespringerprofessional.de The rate of this second step is more dependent on the thermal vibration of the cellulose chain to which the BTCA is grafted. researchgate.netspringerprofessional.defao.org This makes the cross-linking reaction more sensitive to changes in curing temperature, especially above 150 °C. researchgate.netspringerprofessional.defao.org

Table 1: Activation Energies for Consecutive Reactions of BTCA with Cellulose

Reaction Step Activation Energy (kJ/mol) Factors Influencing Rate
Grafting 86.3 researchgate.netspringerprofessional.defao.org Diffusion of free BTCA researchgate.netspringerprofessional.defao.org
Cross-linking 102.8 researchgate.netspringerprofessional.defao.org Thermal vibration of grafted cellulose chain, Curing temperature researchgate.netspringerprofessional.defao.org

Table 2: Chemical Compounds Mentioned

Compound Name
1,2,3,4-Butanetetracarboxylic acid
1,2,3,4-Butanetetracarboxylic dianhydride
Acetic acid
Acetic anhydride
Acrylic acid
Alginate
Alpha-lipoic acid
Benzoic anhydride
3,3',4,4'-Benzophenone tetracarboxylic acid
Biotin
5-(Carbonyloxy succinic)-benzene-1,2,4-tricarboxylic acid
Chitosan
Citric acid
Citric acid anhydride
Dichloroacetic acid
Dimethyldihydroxycycloethylene urea
DNA
Ethanol
Ethyl adipate
Ethyl pyruvate
Ethylene glycol
Furan
Glutaric acid
Hydrazin hydrate
Hydrochloric acid
Hydrogen peroxide
Itaconic acid
Lithium
Methanol
Monosodium phosphate (B84403) anhydrous
Nitric acid
n-hexylamine
PEG
Phosphorus pentoxide
Phosphotungstic acid
Polyacrylate
Potassium
Propionic acid
Pyridine
Pyromellitic acid
Pyrophosphoric acid
Saccharides
Sodium
Sodium hydroxide (B78521)
Sodium hypophosphite
Sodium phosphite (B83602) dibasic pentahydrate
Sodium tungstate
Styrene
Sulfuric acid
Tetrahydrophthalic acid
Tetrahydrophthalic anhydride
Tetramethyl 1,2,3,4-butanetetracarboxylate
Tosic acid
Triethylamine
Tungsten trioxide
Tungstic acid

Influence of Temperature and pH on Reaction Rates and Selectivity of 1,2,3,4-Butanetetracarboxylic Acid Reactions

The reaction kinetics and selectivity in processes involving 1,2,3,4-Butanetetracarboxylic Acid (BTCA) are significantly governed by temperature and pH. In the context of its application in treating materials like cotton cellulose, these parameters are critical for achieving desired properties while minimizing substrate damage.

The reaction between BTCA and cellulose is a two-step process: the formation of a cyclic anhydride intermediate from adjacent carboxyl groups in BTCA, followed by the esterification of this anhydride with the hydroxyl groups of cellulose. researchgate.netnih.gov Temperature plays a crucial role in both stages. The formation of the anhydride intermediate is a temperature-dependent process. researchgate.net Studies using Fourier Transform Infrared (FTIR) spectroscopy on BTCA-treated fabric show that as the temperature increases from 80°C to 210°C, the esterification reaction with cellulose becomes more prominent. acs.orgnih.gov A significant increase in esterification is observed at 140°C, which corresponds with a notable decrease in the hydroxyl group signals from the cellulose. acs.orgnih.gov While higher temperatures promote the cross-linking reaction, they can also lead to significant strength loss in materials like cotton fabric due to acid-catalyzed degradation of the cellulose. acs.orgnih.govresearchgate.net An optimal curing temperature, for instance around 433.15 K (160°C), has been identified in some studies to balance the cross-linking efficiency and material integrity. nih.gov

The pH of the treatment solution is another critical factor influencing the reaction. Low pH conditions are generally required for the reactions, but excessively low pH can cause significant damage to the substrate. acs.orgnih.gov Different catalysts used in conjunction with BTCA exhibit optimal performance at specific pH values. researchgate.net For instance, when using sodium hypophosphite (SHP) or sodium phosphite (SP) as catalysts, an optimum pH is around 2.5. researchgate.net For other catalytic systems like those involving phosphoric acid (PA) or dichloroacetic acid (DCAA), the optimal pH might be lower, around 2.0. researchgate.net The pH level affects the concentration of acid anions in the finishing bath, which in turn influences the rate of esterification. nih.gov Achieving the right pH is a balance between promoting the desired chemical reactions and preventing undesirable side reactions like acid hydrolysis of the substrate.

Catalytic Science in 1,2,3,4-Butanetetracarboxylic Acid Reactions

Metal Salt Catalysis: Sodium Hypophosphite (SHP) and Alternative Systems

The most widely studied and effective catalyst for the cross-linking reactions of BTCA, particularly with cellulose, is the metal salt sodium hypophosphite (SHP). researchgate.netresearchgate.net The reaction proceeds through the formation of an anhydride intermediate, and SHP has been found to lower the temperature required for this step. researchgate.net BTCA catalyzed by SHP imparts good anti-wrinkle properties to cotton fabrics. researchgate.net

However, the use of SHP is not without drawbacks, such as contributing to fabric strength loss. researchgate.net This has led to research into alternative catalytic systems. Other alkaline salts have been investigated, including sodium phosphite (SP), phosphoric acid (PA), pyrophosphoric acid (PPA), and dichloroacetic acid (DCAA) (mixed with NaOH). researchgate.net Research indicates that catalysts like PA or DCAA could be potential replacements for SHP, offering comparable performance in terms of wrinkle recovery under their respective optimal pH conditions. researchgate.net The choice of catalyst significantly impacts the reaction efficiency and the properties of the final product. researchgate.net

Impact of Acid Anions on Esterification Efficiency of 1,2,3,4-Butanetetracarboxylic Acid

Following the formation of the anhydride, the second step of the reaction is the esterification of this intermediate with hydroxyl groups of the substrate. nih.gov In this phase, the acid anion from the catalyst salt plays a pivotal role. nih.gov The function of the anion is to assist in the removal of protons from the reaction intermediates, thereby facilitating the completion of the esterification process. nih.gov

The effectiveness of the acid anion is related to the acidity of its corresponding acid. nih.gov Alkaline salts derived from acids with lower pKa₁ values are generally more effective catalysts for the esterification reaction. nih.gov This is because the use of these salts can lead to lower pH values and consequently higher concentrations of the catalytically active acid anions in the treatment solution. nih.gov The size of the catalyst anion also matters, as smaller anions can diffuse more deeply into fibrous substrates, potentially leading to more extensive cross-linking. researchgate.net

Heterogeneous Catalytic Systems for 1,2,3,4-Butanetetracarboxylic Acid (e.g., Titanium Dioxide Nanoparticles)

Heterogeneous catalysts offer advantages such as ease of separation and potential for reuse. In the context of BTCA chemistry, titanium dioxide (TiO₂) nanoparticles have been explored as a co-catalyst. researchgate.net TiO₂ is recognized as a stable and effective support material for various heterogeneous catalysts due to its high surface area, chemical and thermal stability, and strong metal-support interactions. nih.govnih.govresearchgate.net

In BTCA finishing systems for textiles, TiO₂ or nano-TiO₂ can act as a co-catalyst alongside traditional catalysts like SHP. researchgate.net The high surface area of nanoparticles can enhance catalytic activity for various oxidation and reduction reactions. nih.govresearchgate.net While the primary catalysis in BTCA reactions often involves soluble salts, the incorporation of heterogeneous systems like TiO₂ nanoparticles represents an area of ongoing research to improve efficiency and develop more sustainable processes. researchgate.netscilit.comresearchgate.net

Strong Acid Catalysis and its Role in Hydrolysis and Esterification

Strong acids, such as sulfuric acid (H₂SO₄), can serve as effective catalysts in reactions involving BTCA and its derivatives. google.com For instance, the hydrolysis of tetraalkyl butanetetracarboxylates to produce BTCA is efficiently catalyzed by a high concentration of sulfuric acid. google.com In one documented process, using a significant amount of concentrated sulfuric acid (0.201 mol) for the hydrolysis of tetramethyl 1,2,3,4-butanetetracarboxylate (0.235 mol) resulted in 99.8% completion of the reaction after 5 hours at 103°C. google.com Reducing the amount of the sulfuric acid catalyst (to 0.065 mol) significantly increased the reaction time, achieving 97% conversion in 8.5 hours compared to 3.1 hours with the higher catalyst load. google.com

In esterification reactions, acid catalysis is essential to increase the electrophilic character of the carboxyl carbon, making it more susceptible to nucleophilic attack by an alcohol. libretexts.org This principle, central to reactions like Fischer esterification, applies to the reactions of BTCA's carboxyl groups. libretexts.orgmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the formation of a tetrahedral intermediate, which is a key step in both esterification and hydrolysis reactions. libretexts.org

Co-catalysis and Synergistic Effects in 1,2,3,4-Butanetetracarboxylic Acid Reactivity

The reactivity of 1,2,3,4-butanetetracarboxylic acid (BTCA), particularly in its role as a non-formaldehyde crosslinking agent for cellulose, is significantly influenced by the catalytic system employed. While catalysts are essential for the reaction to proceed efficiently, the use of co-catalysts and the resulting synergistic effects can further enhance reaction rates and product properties. The primary mechanism involves the formation of a cyclic anhydride intermediate from two adjacent carboxyl groups of BTCA, which then esterifies the hydroxyl groups of cellulose. researchgate.netresearchgate.net Catalysts play a crucial role in both of these steps. researchgate.net

Sodium hypophosphite (SHP) is one of the most effective and widely studied catalysts for the BTCA-cellulose reaction. researchgate.netresearchgate.net However, research has explored various other catalytic systems to optimize performance and mitigate undesirable side effects, such as fabric strength loss. researchgate.net The concept of synergistic catalysis, where two distinct catalysts activate the nucleophile and electrophile simultaneously, offers a powerful strategy for improving these reactions. nih.gov

Studies have shown that co-catalysts can work in concert with primary catalysts like SHP to improve crosslinking efficiency. For instance, nano-TiO2 has been examined as a co-catalyst in BTCA wrinkle-resistant finishing systems. researchgate.net Another example is the use of sodium L-glutamate, which has been reported as an efficient catalyst that promotes the crosslinking of BTCA with cellulose by accelerating both the formation of BTCA anhydrides and the subsequent esterification of these anhydrides with cellulose. researchgate.net

Catalyst SystemRole / EffectResearch Finding
Sodium Hypophosphite (SHP) Primary CatalystWidely recognized as a highly effective catalyst for the crosslinking reaction between BTCA and cellulose. researchgate.netresearchgate.net
Nano-TiO2 Co-catalystInvestigated for its role as a co-catalyst in BTCA wrinkle-resistant finishing systems. researchgate.net
Sodium L-glutamate Primary Catalyst / Synergistic AgentEfficiently catalyzes the reaction by accelerating both anhydride formation and the subsequent esterification step. researchgate.net
Alkali metal salts of hydroxy acids CatalystsUsed as effective catalysts in durable press finishing applications with BTCA. dntb.gov.ua

Computational Chemistry and Molecular Dynamics Simulations of Reaction Pathways

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for elucidating the complex reaction pathways of molecules like 1,2,3,4-butanetetracarboxylic acid. smu.edunih.gov These methods allow for a detailed, step-by-step analysis of the reaction mechanism at an atomic level, providing insights that are often difficult to obtain through experimental means alone. smu.edu By modeling the potential energy surface of a reaction, computational approaches can identify transition states, intermediates, and the most energetically favorable reaction routes. smu.eduarxiv.org

For the reaction of BTCA with cellulose, computational studies have been employed to understand the kinetics and thermodynamics of the crosslinking process. nih.gov Software packages like Gaussian are used to perform these calculations, which can determine the most likely reaction pathway by comparing the energy profiles of different potential mechanisms. dntb.gov.uanih.gov This approach has been crucial in confirming the generally accepted two-step reaction mechanism, which involves the initial formation of a BTCA anhydride as an active intermediate, followed by the esterification of cellulose hydroxyl groups. nih.govacs.org Molecular dynamics simulations can further unravel the conformational changes and principles that govern the permeability and interaction of molecules within complex systems, providing a framework for understanding how reactants like BTCA approach and bind to substrates. nih.gov

Density Functional Theory (DFT) for Mechanistic Insights into 1,2,3,4-Butanetetracarboxylic Acid Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been specifically applied to gain deep mechanistic insights into the reactivity of BTCA. acs.org DFT calculations have been instrumental in verifying the reaction mechanism between BTCA and cellulose, providing quantitative data on the energetics of the process. nih.govacs.org

Studies using DFT have confirmed that the reaction proceeds via a cyclic anhydride intermediate. nih.govacs.org The calculations help to map out the entire reaction route, starting from the initial dehydration of two adjacent BTCA carboxyl groups to form the five-membered anhydride ring, which is the active intermediate. nih.gov This is followed by the nucleophilic attack of a cellulose hydroxyl group on one of the carbonyl carbons of the anhydride, leading to the formation of an ester bond and completing the cross-linking process. nih.gov

Thermodynamic calculations performed using DFT, such as determining the change in Gibbs free energy (ΔG), can predict the spontaneity and favorability of different reaction steps. dntb.gov.ua For the BTCA-cellulose system, calculations were performed at an optimal reaction temperature of 433.15 K (160 °C) to simulate realistic fabric treatment conditions. acs.org These computational models have provided strong evidence supporting the proposed reaction pathways and have become a cornerstone in the rational design and optimization of BTCA-based crosslinking systems. nih.gov

Identification of Preferred Reaction Sites and Stereoselectivity in 1,2,3,4-Butanetetracarboxylic Acid Interactions

A key contribution of computational chemistry to the study of BTCA reactivity is the identification of preferred reaction sites on both the BTCA molecule and its substrate, such as cellulose. nih.gov This information is critical for understanding and controlling the crosslinking process. DFT calculations have been used to determine which of the four carboxyl groups on BTCA are more likely to react and which hydroxyl groups on the glucose units of cellulose are the most favorable targets. nih.gov

Stereoselectivity, the preference for the formation of one stereoisomer over another, is an important aspect of BTCA's chemistry. wikipedia.org The BTCA molecule itself exists as two diastereomers: a meso form and a chiral (R,R)/(S,S) enantiomeric pair. wikipedia.org Computational studies help to elucidate how the specific spatial arrangement of the carboxyl groups in these different stereoisomers influences their interaction with chiral substrates like cellulose, potentially leading to preferences in reaction pathways and product conformations.

MoleculePreferred Reaction SiteComputational Method
1,2,3,4-Butanetetracarboxylic Acid (BTCA) Carboxyl groups at positions C1 and C4 show higher reactivity. nih.govDFT / Gaussian 09W nih.gov
Cellulose (modeled by Cellobiose) The primary hydroxyl group O(6)-H(6) is the most likely to react. nih.govacs.orgDFT / Gaussian 09W nih.gov
Cellulose (modeled by Cellobiose) The secondary hydroxyl group O(2)-H(2) is also a reactive site. nih.govacs.orgDFT / Gaussian 09W nih.gov

Advanced Applications and Material Engineering with 1,2,3,4 Butanetetracarboxylic Acid

Engineering of Cellulosic and Polysaccharide-Based Materials

1,2,3,4-Butanetetracarboxylic acid (BTCA) has emerged as a significant cross-linking agent for the functionalization of natural polymers. Its ability to form stable ester bonds with the hydroxyl groups present in cellulose (B213188) and other polysaccharides has led to substantial advancements in material properties. This section explores the engineering of these bio-based materials through BTCA treatment, focusing on textiles, films, and other cellulosic substrates.

Durable Press and Wrinkle Resistance Mechanisms in Fabrics Treated with 1,2,3,4-Butanetetracarboxylic Acid

The application of 1,2,3,4-Butanetetracarboxylic acid is a leading formaldehyde-free approach to imparting durable press, or wrinkle-resistant, properties to cellulosic fabrics like cotton. fishersci.noacs.org The primary mechanism involves the chemical cross-linking of adjacent cellulose polymer chains, which restricts their movement and prevents the formation of wrinkles. thermofisher.comelsevierpure.com

The process is a heat-catalyzed esterification. cellulosechemtechnol.ro Initially, under high-temperature curing conditions (typically 160-180°C), two of the four carboxylic acid groups on a BTCA molecule dehydrate to form a reactive cyclic anhydride (B1165640) intermediate. elsevierpure.comnih.govacs.org This anhydride is highly susceptible to nucleophilic attack by the hydroxyl groups of the cellulose chains. The reaction opens the anhydride ring and forms a durable ester bond, grafting the BTCA molecule onto one cellulose chain. researchgate.net The remaining two carboxylic acid groups on the same BTCA molecule can then form a second set of ester linkages with a neighboring cellulose chain, creating a stable cross-link. researchgate.net Each BTCA molecule is capable of forming two such ester linkages. researchgate.net

This cross-linked network provides a "memory" to the fabric, helping it return to its original flat state after being creased. The effectiveness of this treatment is often quantified by the Wrinkle Recovery Angle (WRA), with higher angles indicating better wrinkle resistance. researchgate.netnih.gov

The efficiency of the cross-linking reaction is heavily dependent on a catalyst, with sodium hypophosphite (SHP) being one of the most effective and widely studied. thermofisher.comcellulosechemtechnol.ro The catalyst facilitates the esterification process, allowing for lower curing temperatures or shorter curing times. nih.gov Research has also explored alternative and co-catalyst systems, including sodium salts of various carboxylic acids and titanium dioxide, to improve efficiency and reduce costs. researchgate.net Additives like neutral salts (e.g., NaCl, Na2SO4) can also enhance the process by promoting the diffusion of BTCA anions into the cellulose fibers. nih.gov

Table 1: Effect of BTCA Concentration and Curing Temperature on Wrinkle Recovery Angle (WRA) of Cotton Fabric
BTCA Concentration (g/L)Curing Temperature (°C)Wrinkle Recovery Angle (WRA, °)Reference
Untreated-~90-100General Knowledge
70140~250 nih.gov
80160~253 nih.gov
80 (with MSM additive)160~269 nih.gov
60180>250 acs.org

Enhancement of Mechanical and Barrier Properties of Fibers and Films by 1,2,3,4-Butanetetracarboxylic Acid Cross-linking

While BTCA is highly effective at improving wrinkle resistance, the cross-linking process can also impact the mechanical strength of cellulosic materials. The formation of a rigid cross-linked network can lead to a reduction in properties like bursting strength, tearing strength, and abrasion resistance. cellulosechemtechnol.roresearchgate.net This is because the cross-links reduce the flexibility of the fibers and their ability to distribute stress, making the material more brittle. researchgate.netdergipark.org.tr The acidic conditions and high temperatures required for curing can also cause some acid-catalyzed degradation of the cellulose polymer itself, further contributing to strength loss. researchgate.net

However, in the context of composite films and paper products, BTCA cross-linking can be highly beneficial for mechanical properties. For instance, when used to treat paper, BTCA significantly enhances wet strength, with treated paper retaining up to 55-65% of its dry strength when wet. ncsu.edu In composite films made from polysaccharides like xylan (B1165943) and polyvinyl alcohol (PVOH), the addition of BTCA creates a more compact, cross-linked network. nih.govresearchgate.net This reinforcement was shown to increase the tensile strength of a xylan/PVOH film from 11.19 MPa to 13.99 MPa at a 10% BTCA content. nih.gov

Furthermore, the cross-linked network created by BTCA is effective at improving the barrier properties of polysaccharide-based films. The dense structure restricts the passage of gases. In a xylan/PVOH composite film, a 20% BTCA content led to an 80% decrease in oxygen permeability, making its oxygen barrier performance comparable to that of ethylene-vinyl alcohol copolymer (EVOH), a material known for its excellent barrier properties. nih.govresearchgate.net The cross-linking also enhances hydrophobicity, with the water contact angle of the film increasing from 87.1° to 108.2°. researchgate.net This is attributed to the esterification of the naturally hydrophilic hydroxyl groups of the polysaccharides. researchgate.net

Table 2: Impact of BTCA Cross-linking on Mechanical and Barrier Properties
MaterialPropertyChange after BTCA TreatmentReference
Cotton FabricBursting StrengthDecreased significantly (e.g., from 667 kPa to 290 kPa with 6% BTCA) cellulosechemtechnol.ro
PaperWet Strength (% of dry strength)Increased to ~55-65% ncsu.edu
Xylan/PVOH Film (10% BTCA)Tensile StrengthIncreased from 11.19 MPa to 13.99 MPa nih.gov
Xylan/PVOH Film (20% BTCA)Oxygen PermeabilityDecreased by 80% researchgate.net
Xylan/PVOH Film (20% BTCA)Water Contact AngleIncreased from 87.1° to 108.2° researchgate.net

Fire Retardancy and Anti-Pilling Improvements in 1,2,3,4-Butanetetracarboxylic Acid Treated Materials

Beyond wrinkle resistance, BTCA treatment can impart other valuable functionalities to cellulosic materials, including fire retardancy and improved resistance to pilling. fishersci.nocellulosechemtechnol.rosigmaaldrich.com

The fire-retardant effect of BTCA is linked to its behavior upon heating. When exposed to high temperatures, the acid promotes dehydration of the cellulose, leading to the formation of char. This char layer acts as an insulating barrier, slowing down the thermal decomposition of the underlying material and reducing the release of flammable volatile gases. nih.gov In some applications, BTCA is used in conjunction with other phosphorus-containing flame retardants, such as phytic acid, to create a synergistic effect. nih.gov The BTCA acts as a cross-linker, durably binding the primary flame retardant to the cotton fabric, which improves the wash durability of the flame-retardant finish. nih.gov For example, a system using phytic acid, pentaerythritol, and BTCA (PAPBTCA) on cotton fabric achieved a Limiting Oxygen Index (LOI) of 31.5% and maintained good flame retardancy after multiple washing cycles. nih.gov

Pilling, the formation of small, entangled balls of fiber on a fabric's surface, is another undesirable property of many textiles. BTCA treatment has been shown to be highly effective in improving the anti-pilling performance of cotton fabrics. cellulosechemtechnol.ro The cross-linking of fibers on the fabric surface makes them more rigid and less likely to fibrillate, entangle, and form pills during wear and laundering. Research has demonstrated that cotton fabrics treated with BTCA showed no pilling even after 20 washing cycles. cellulosechemtechnol.ro

Tailoring Surface and Internal Morphology of Modified Cellulosics

The cross-linking reaction between BTCA and cellulosic materials induces significant changes in both the surface and internal morphology of the fibers and films. elsevierpure.comresearchgate.net These morphological changes are directly responsible for the altered physical properties of the treated materials.

Scanning Electron Microscopy (SEM) analyses of BTCA-treated cotton fibers reveal a smoother surface morphology compared to untreated fibers. The cross-linking process appears to create a thin film or coating on the fiber surface, which reduces surface roughness and contributes to the improved handle and anti-pilling properties. researchgate.net

Design and Synthesis of Advanced Polymeric Systems

The utility of 1,2,3,4-butanetetracarboxylic acid extends beyond the modification of existing natural polymers. Its tetra-functional nature makes it a valuable monomer, or building block, for the de novo synthesis of advanced polymeric systems with specialized properties. sigmaaldrich.com

Polyimides, Polyesters, and High-Performance Resins from 1,2,3,4-Butanetetracarboxylic Acid

1,2,3,4-Butanetetracarboxylic acid, particularly in its dianhydride form (butane-1,2,3,4-tetracarboxylic dianhydride), is a key component in the synthesis of high-performance polymers like polyimides and specialty polyesters. mdpi.orgwikipedia.org

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent dielectric (electrically insulating) properties. mdpi.orgazom.com They are synthesized through a two-step process. First, a tetracarboxylic dianhydride, such as the dianhydride of BTCA, is reacted with a diamine in a polar solvent. azom.comtitech.ac.jp This reaction forms a soluble precursor polymer called a polyamic acid. In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclodehydration, which forms the characteristic imide ring structure. titech.ac.jp The properties of the resulting polyimide can be tailored by selecting different diamine co-monomers. The use of BTCA derivatives allows for the creation of polyimides with specific characteristics, such as heat resistance and acid resistance, making them suitable for demanding applications in microelectronics, aerospace (as lightweight composite parts), and as functional polymeric membranes. mdpi.org

Similarly, BTCA can be used as a tetra-functional monomer in the synthesis of polyesters. By reacting with diols, BTCA can create highly cross-linked polyester (B1180765) resins. These resins can be formulated for use in coatings, adhesives, and other applications where durability and thermal stability are required. sigmaaldrich.com The four carboxylic acid groups allow for the formation of a dense, three-dimensional polymer network, contributing to the rigidity and performance of the final material.

Development of Functional Coatings and Adhesives utilizing 1,2,3,4-Butanetetracarboxylic Acid

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a highly effective cross-linking agent utilized in the formulation of specialized functional coatings and adhesives. sigmaaldrich.com Its utility stems from the presence of four carboxylic acid groups, which can form stable ester bonds with hydroxyl groups present in various substrates, such as cellulose. researchgate.net This reactivity makes it a valuable component for creating durable, high-performance materials. mdpi.org

In the realm of functional coatings, BTCA is prominently used in the textile industry as a non-formaldehyde finishing agent. fishersci.no When applied to cotton and other cellulosic fabrics, BTCA cross-links the cellulose fibers. sigmaaldrich.comacs.org This process involves the formation of a cyclic anhydride intermediate, which then esterifies the hydroxyl groups of the cellulose. acs.orgresearchgate.net The resulting cross-linked network significantly enhances the fabric's physical properties. Research has demonstrated that BTCA-treated cotton fabrics exhibit improved wrinkle resistance, anti-pilling characteristics, and even enhanced fire-retardant properties. sigmaaldrich.comresearchgate.net Furthermore, its application extends to imparting antibacterial properties when used in conjunction with agents like chitosan. researchgate.net

BTCA is also employed in the development of advanced composite films. For instance, it has been used as an esterifying agent to modify xylan/polyvinyl alcohol (PVOH) films. mdpi.com The cross-linking action of BTCA creates a more compact and denser film structure by reducing the distance between molecular chains. mdpi.com This modification leads to substantial improvements in the film's barrier properties, hydrophobicity, and mechanical strength. mdpi.com

In adhesive applications, BTCA serves as a crucial ingredient in epoxy and alkyd resin systems. nih.gov It can be used as an epoxy curing agent and in the formulation of adhesives. lookchem.com Additionally, BTCA has been used in the production of polyimide adhesives, which are noted for their heat-resistant properties. mdpi.orgnih.gov

Synthesis of High Ionic Conductive Ionomers and Polymer Electrolytes

The unique molecular structure of 1,2,3,4-butanetetracarboxylic acid and its derivatives is leveraged in the synthesis of advanced polymer electrolytes and ionomers with high ionic conductivity. Ionomers are polymers that contain ionic groups, and their ability to conduct ions is crucial for applications in devices like batteries and fuel cells.

High ionic conductive ionomers can be prepared from the reaction of 1,2,3,4-butanetetracarboxylic dianhydride (BDA), a derivative of BTCA, with diols. ossila.com These ionomers are considered promising materials for use as solid polymer electrolytes. ossila.com The synthesis involves step-growth polymerization, which can lead to materials with highly ordered ionic aggregates, facilitating efficient ion conduction. ossila.com

Furthermore, BTCA is used to fabricate flexible, free-standing nanocellulose membranes. sigmaaldrich.com Cross-linking with BTCA not only improves the water stability of these membranes but also enhances their ionic conductivity, making them suitable for electrochemical applications. sigmaaldrich.com

Supramolecular Assembly and Coordination Polymer Chemistry

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers incorporating 1,2,3,4-Butanetetracarboxylic Acid

1,2,3,4-Butanetetracarboxylic acid is a versatile building block in the field of supramolecular chemistry, particularly in the design of metal-organic frameworks (MOFs) and coordination polymers. wikipedia.orgresearchgate.net As a flexible polycarboxylate ligand, its four carboxyl groups offer multiple coordination sites for binding to metal ions. researchgate.netresearchgate.net This multi-dentate nature allows for the construction of complex and diverse network structures. znaturforsch.com

The rational design and assembly of MOFs depend heavily on the geometry and connectivity of the organic linkers. nih.gov BTCA's flexible butane (B89635) backbone allows it to adopt various conformations, which, combined with the different coordination modes of its carboxylate groups, enables the formation of frameworks with varied dimensionality and topology. researchgate.netacs.org This flexibility distinguishes it from more rigid aromatic polycarboxylate ligands and allows for the synthesis of unique framework structures. acs.org Researchers have successfully used BTCA to construct MOFs with one-, two-, and three-dimensional networks by reacting it with a range of metal ions. researchgate.netresearchgate.net The final structure is also influenced by the presence of auxiliary ligands, which can co-assemble with BTCA to create even more complex and functional materials. researchgate.net

The design strategy often involves a mixed-ligand system, where BTCA is combined with other organic bridging ligands, such as those containing nitrogen donors, to generate novel MOFs with specific properties. znaturforsch.comresearchgate.net The resulting frameworks can exhibit interesting features like one-dimensional channels and controlled porosity. researchgate.netacs.org

Synthesis and Structural Characterization of Metal-Butanetetracarboxylate Frameworks

The synthesis of metal-butanetetracarboxylate frameworks typically involves hydrothermal or solvothermal methods. researchgate.netznaturforsch.com In these processes, a mixture of a metal salt and 1,2,3,4-butanetetracarboxylic acid (H₄BTC) is heated in a solvent, often leading to the crystallization of the desired MOF. researchgate.netznaturforsch.com The choice of metal ion, reaction temperature, and solvent system can significantly influence the final structure of the framework. acs.org

A variety of metal-butanetetracarboxylate frameworks have been synthesized and structurally characterized using single-crystal X-ray diffraction. researchgate.netresearchgate.net For example, reactions with zinc(II) and cadmium(II) have yielded coordination polymers with distinct structures. researchgate.net One study reported the synthesis of two novel coordination polymers, [Cd(BTC)₁/₂(H₂O)₃]·H₂O, which forms a two-dimensional network, and [SmCu₂K(BTC)₂(H₂O)₄]·2H₂O, which possesses a heterometallic three-dimensional framework. researchgate.net

The versatility of BTCA as a ligand is highlighted by its ability to form different frameworks with metals from different blocks of the periodic table. For instance, its reaction with Zn(NO₃)₂ resulted in a framework designated as {[Zn₂(BTCA)]·5H₂O}ₙ, while a reaction with CeCl₃ under similar conditions produced {[CeNa(BTCA)(H₂O)₃]·4H₂O}ₙ. acs.org These two MOFs, despite being synthesized with the same organic ligand, exhibit different coordination modes and final framework structures. acs.org

Below is a table summarizing selected metal-butanetetracarboxylate frameworks:

Metal Ion(s)Compound FormulaDimensionalitySynthesis MethodReference
Cd(II)[Cd(BTC)₁/₂(H₂O)₃]·H₂O2D NetworkRoom Temperature researchgate.net
Sm(III), Cu(II), K(I)[SmCu₂K(BTC)₂(H₂O)₄]·2H₂O3D FrameworkRoom Temperature researchgate.net
Zn(II){[Zn₂(BTCA)]·5H₂O}ₙ3D with 1D ChannelsNot specified acs.org
Ce(III), Na(I){[CeNa(BTCA)(H₂O)₃]·4H₂O}ₙ3D with 1D ChannelsNot specified acs.org
Zn(II)[Zn₂(H₂O)₄(BTC)]·3H₂O3D FrameworkNot specified researchgate.net
Cd(II)[Cd₂(H₂O)₄(BTC)]·2H₂O3D SupramolecularNot specified researchgate.net
Y(III)[Y₂(H₂O)₆(H₂BTC)(BTC)]·5H₂O3D SupramolecularNot specified researchgate.net
Co(II)[Co₂(H₂O)₂(phen)₂(BTC)]3D SupramolecularHydrothermal znaturforsch.comresearchgate.net

Table data compiled from multiple sources. researchgate.netznaturforsch.comacs.orgresearchgate.net

Chelation Properties and Metal Ion Binding Affinity of 1,2,3,4-Butanetetracarboxylic Acid

The four carboxylic acid functional groups of 1,2,3,4-butanetetracarboxylic acid give it strong chelation properties. guidechem.com Chelating agents are molecules that can form multiple bonds to a single metal ion, forming stable, ring-like structures called chelates. nih.gov The effectiveness of a chelating agent is related to the number and type of donor atoms it possesses and its ability to form stable complexes. nih.gov

As a polycarboxylate, BTCA readily binds to a variety of metal ions to form coordination polymers. wikipedia.org The carboxylate groups act as hard donor ligands, which generally show a high affinity for hard and borderline metal ions. nih.gov The binding strength between a ligand and a metal ion is a critical factor in the formation and stability of the resulting complex. nih.gov Studies show that anionic ligands, such as deprotonated carboxylic acids, exhibit very high binding strength with metal ions. nih.gov

The flexible nature of the BTCA ligand allows its four carboxylate groups to arrange themselves around a metal center or bridge multiple metal centers in various ways, leading to the formation of stable, extended networks. researchgate.netresearchgate.net The specific coordination mode and the resulting stability of the metal-ligand bond can be influenced by factors such as the ionic radius and charge of the metal ion, as well as the pH and solvent of the reaction medium. nih.gov The diverse range of metal-organic frameworks synthesized with BTCA, involving metals like zinc, cadmium, cobalt, yttrium, and lanthanides, attests to its versatile metal ion binding affinity. researchgate.netacs.orgresearchgate.net

Nanomaterials Functionalization and Composite Development

1,2,3,4-Butanetetracarboxylic acid is a key reagent for the functionalization of nanomaterials and the development of advanced composites. nih.gov Functionalization involves modifying the surface of a nanomaterial to impart new properties or improve its compatibility with a surrounding matrix. nih.gov

BTCA is used as a cross-linking agent to functionalize cotton cellulose, which can improve its properties for various applications. fishersci.nosigmaaldrich.com It has also been employed as a spacer in the cross-linking of titania nanoparticles to cotton fabrics. fishersci.no This surface modification can enhance the performance and durability of the final product.

In composite development, BTCA acts as a cross-linker to improve the properties of biopolymer-based materials. A notable example is its use in xylan/polyvinyl alcohol (PVOH) composite films. mdpi.com The addition of BTCA creates ester bonds with the hydroxyl groups of xylan and PVOH, forming a cross-linked network structure. mdpi.com This results in a more compact material with significantly improved characteristics. mdpi.com As a cross-linking agent for natural polymers, BTCA is considered a safe and non-toxic alternative to formaldehyde-based agents. mdpi.com Its four carboxyl groups provide more reaction sites for esterification compared to other polycarboxylic acids like citric acid. mdpi.com

The impact of BTCA on the properties of a xylan/PVOH composite film is summarized in the table below:

PropertyXylan/PVOH FilmXylan/PVOH with 10% BTCAXylan/PVOH with 20% BTCAImprovement with BTCAReference
Tensile Strength (MPa) 11.1913.99-Increased mdpi.com
Contact Angle (°) 87.1-108.2Increased by 24% mdpi.com
Oxygen Permeability (cm³·µm)/(m²·d·kPa) 2.11-0.43Decreased by 80% mdpi.com

Table data sourced from a 2023 study on BTCA-crosslinked films. mdpi.com

This enhancement of mechanical strength, hydrophobicity, and oxygen barrier properties indicates the significant potential of BTCA-modified composites for applications such as food packaging. mdpi.com Similarly, BTCA has been used to cross-link softwood kraft pulp fibers, which decreases their water retention value and improves the wet bulk of fiber networks, properties relevant for absorbent products. chalmers.se

Fabrication of Nanocellulose Membranes and Composites using 1,2,3,4-Butanetetracarboxylic Acid

The incorporation of BTCA as a cross-linking agent in nanocellulose-based membranes and composites significantly enhances their performance and durability. BTCA facilitates the formation of ester bonds with the abundant hydroxyl groups on the surface of nanocellulose, creating a stable and robust network structure. ossila.comresearchgate.netresearchgate.net This cross-linking is crucial for improving the mechanical properties and controlling the hydrophilicity of the resulting materials. researchgate.net

The fabrication of these advanced materials often involves techniques such as phase inversion, freeze-drying, and melt compounding. In the phase inversion method, a cellulose solution is cast and then immersed in a non-solvent to induce the formation of a porous membrane structure. ossila.com The addition of BTCA to the cellulose solution prior to this process results in a cross-linked membrane with enhanced stability.

Freeze-drying of nanocellulose suspensions containing BTCA is a common method for producing lightweight and porous aerogels. researchgate.netnih.gov The process involves freezing the aqueous suspension and then sublimating the ice under vacuum, leaving behind a highly porous and cross-linked nanocellulose aerogel. The degree of cross-linking, and thus the properties of the aerogel, can be controlled by adjusting the concentration of BTCA. nih.gov

Melt compounding is another technique used to create nanocellulose-reinforced polymer composites. In this process, nanocellulose, a thermoplastic polymer, and BTCA are mixed at elevated temperatures. The BTCA acts as a compatibilizer and cross-linker, improving the dispersion of the nanocellulose within the polymer matrix and enhancing the mechanical strength of the final composite. mit.edu

The cross-linking reaction with BTCA typically requires a catalyst, such as sodium hypophosphite, and a curing step at elevated temperatures to facilitate the esterification process. researchgate.netresearchgate.net The resulting materials exhibit improved tensile strength and thermal stability compared to their non-cross-linked counterparts. mit.edu

Table 1: Fabrication Methods for BTCA-Cross-linked Nanocellulose Materials

Fabrication MethodStarting MaterialsKey Process StepsResulting Material
Phase InversionCellulose, Solvent (e.g., 1-ethyl-3-methylimidazolium (B1214524) acetate), BTCACasting of cellulose solution, Coagulation in a non-solvent bathCross-linked Nanocellulose Membrane
Freeze-DryingNanocellulose suspension, BTCA, Catalyst (e.g., sodium hypophosphite)Freezing of the suspension, Sublimation of ice under vacuum, Curing at elevated temperatureCross-linked Nanocellulose Aerogel
Melt CompoundingNanocellulose, Thermoplastic polymer (e.g., polypropylene), BTCAMixing of components at high temperatureNanocellulose-reinforced Composite

Cross-linking and Integration of Inorganic Nanoparticles (e.g., Titania, Silver) with 1,2,3,4-Butanetetracarboxylic Acid

BTCA also plays a crucial role as a binder and spacer in the integration of inorganic nanoparticles, such as titania (TiO₂) and silver (Ag), into polymer matrices. fishersci.no This is particularly relevant in the development of functional textiles and composites with properties like UV protection and antimicrobial activity.

In the case of titania nanoparticles, BTCA can be used to bind the nanoparticles to cotton fabrics. researchgate.net The process typically involves treating the fabric with a solution containing both BTCA and TiO₂ nanoparticles, followed by a curing step. The BTCA forms ester bonds with the cellulose fibers of the cotton and also interacts with the surface of the titania nanoparticles, effectively anchoring them to the fabric. This treatment has been shown to enhance the self-cleaning and UV-protective properties of the fabric. nih.gov

While the direct use of BTCA for the functionalization of silver nanoparticles is not extensively documented in the provided search results, the principle of using a cross-linker to immobilize nanoparticles within a polymer matrix is well-established. ossila.com In such systems, a polymer matrix can be functionalized with BTCA, and silver nanoparticles can then be synthesized in-situ or incorporated into the matrix. The carboxylic acid groups of BTCA can potentially interact with the silver nanoparticles, aiding in their stabilization and uniform dispersion within the composite material.

The integration of these nanoparticles can impart valuable functionalities to the materials. Titania is a well-known photocatalyst and UV absorber, while silver nanoparticles are renowned for their potent antimicrobial properties. nih.govnih.gov The use of BTCA as a cross-linker ensures the durable attachment of these nanoparticles to the substrate, preventing their leaching and maintaining their functionality over time.

Table 2: Role of BTCA in Inorganic Nanoparticle Integration

NanoparticleSubstrate/MatrixRole of BTCAResulting Property
Titania (TiO₂)Cotton FabricBinder and cross-linkerEnhanced UV protection and self-cleaning
Silver (Ag)Polymer MatrixPotential for cross-linking and stabilizationAntimicrobial activity

Engineered Nanofibers and Nanosponges for Molecular Filtration and Adsorption

BTCA is instrumental in the fabrication of engineered nanofibers and nanosponges designed for high-efficiency molecular filtration and adsorption. These materials, characterized by their high surface area and porous structures, are effective in removing pollutants from water and other media.

Electrospinning is a common technique used to produce nanofibers. mit.edu By electrospinning a solution containing a polymer like polyvinyl alcohol (PVA) and BTCA, it is possible to create nanofibrous mats. Subsequent heat treatment promotes the cross-linking of the PVA chains by BTCA, rendering the nanofibers insoluble in water and mechanically robust. mit.edu These cross-linked nanofibers can be used as membranes for filtration applications, effectively removing particulate matter from air and liquids. mdpi.com

Nanosponges, another class of porous nanomaterials, can also be synthesized using BTCA as a cross-linker. For instance, cyclodextrin (B1172386) nanosponges are created by cross-linking β-cyclodextrin with BTCA. ossila.com These nanosponges possess a high density of carboxylic acid groups, which makes them highly effective at adsorbing cationic pollutants, such as certain dyes and pesticides, from aqueous solutions through electrostatic interactions. ossila.comresearchgate.net The inclusion of other polymers, like polyvinyl alcohol, in the nanosponge structure can further enhance their adsorption capacity. ossila.com

The performance of these materials in filtration and adsorption is heavily dependent on their structural properties, which can be tuned by controlling the amount of BTCA used in the synthesis. Higher cross-linking densities generally lead to smaller pore sizes and increased stability, which can affect both the selectivity and the flux of the filtration membranes. ossila.com

Table 3: BTCA-Cross-linked Nanomaterials for Filtration and Adsorption

NanomaterialBase Polymer(s)Fabrication MethodTarget Application
NanofibersPolyvinyl alcohol (PVA)Electrospinning and thermal cross-linkingAir and liquid filtration
Nanospongesβ-cyclodextrin, Polyvinyl alcohol (PVA)Solution-based cross-linkingAdsorption of cationic pollutants
Nanofibrous AerogelsEthylene-vinyl alcohol copolymer (EVOH)Melt-extrusion, dispersion, and cross-linkingProtein absorption and separation

Hydrogel Systems for Water Treatment and Sorption Applications

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. BTCA is an effective cross-linking agent for the synthesis of hydrogels from hydrophilic polymers like cellulose and its derivatives. researchgate.net These hydrogels have shown significant promise in water treatment and sorption applications due to their high porosity and the presence of functional carboxylic acid groups.

The synthesis of BTCA-cross-linked hydrogels typically involves dissolving the polymer in a suitable solvent and then adding BTCA and a catalyst. The mixture is then heated to induce the cross-linking reaction, which results in the formation of a stable hydrogel network. researchgate.net The unreacted carboxylic acid groups of the BTCA molecules within the hydrogel structure provide active sites for the adsorption of heavy metal ions and other pollutants from water. ossila.com

The swelling capacity of these hydrogels, a crucial property for their application in sorption, is influenced by the degree of cross-linking. A higher concentration of BTCA leads to a more densely cross-linked network, which may reduce the swelling capacity but can enhance the mechanical stability of the hydrogel. nih.gov

These hydrogels have demonstrated high efficiency in the removal of heavy metal ions from contaminated water. researchgate.net The negatively charged carboxylate groups on the hydrogel network attract and bind with positively charged metal ions, effectively removing them from the solution. Furthermore, these hydrogels can often be regenerated and reused, making them a sustainable option for water purification.

Table 4: Properties of BTCA-Cross-linked Hydrogels for Water Treatment

Base PolymerCross-linking ConditionsKey PropertiesApplication
CelluloseEsterification with BTCA dianhydrideHigh water absorbency, BiodegradableSuperabsorbent hydrogels
CelluloseCross-linking with BTCAHigh adsorption capacity for heavy metalsWastewater treatment

Advanced Analytical and Spectroscopic Characterization of 1,2,3,4 Butanetetracarboxylic Acid and Its Derivatives/products

Vibrational Spectroscopy for Molecular Interactions and Bond Formation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure and chemical transformations of BTCA, particularly during esterification and cross-linking processes.

FTIR spectroscopy is a cornerstone technique for monitoring the conversion of BTCA into its reactive anhydride (B1165640) intermediates and subsequent formation of ester linkages with substrates like cellulose (B213188). The reaction is generally understood to proceed via a two-step mechanism where adjacent carboxylic acid groups of BTCA first dehydrate to form a five-membered cyclic anhydride. wikipedia.orgnih.gov This anhydride then reacts with hydroxyl groups of a substrate to form ester cross-links. wikipedia.orgnih.gov

The progress of this reaction can be meticulously tracked by observing specific changes in the infrared spectrum. The carboxyl groups of BTCA exhibit a characteristic carbonyl (C=O) stretching vibration. For instance, in its pure form, the carboxyl carbonyl peak of BTCA is observed around 1704 cm⁻¹ and can also show a sharp absorption peak at 1689 cm⁻¹. researchgate.netchemicalbook.com

Upon heating, BTCA undergoes dehydration to form cyclic anhydride intermediates. nih.govresearchgate.net This transformation is clearly evidenced in the FTIR spectrum by the appearance of two new carbonyl bands at higher wavenumbers, which is a signature of the anhydride functional group. sigmaaldrich.com Specifically, for BTCA anhydride, these bands appear at approximately 1793 cm⁻¹ and 1755 cm⁻¹, or in some studies, a band is noted around 1777 cm⁻¹. chemicalbook.comlcms.cz The formation of these anhydride intermediates is a critical step, and catalysts such as sodium hypophosphite can accelerate this process, allowing it to occur at lower temperatures. nih.gov

The subsequent esterification reaction, for example with cellulose, leads to the formation of an ester carbonyl group. This is identified by a new absorption peak typically appearing in the range of 1715-1720 cm⁻¹. wikipedia.orgresearchgate.net The intensity of this ester carbonyl band can be used to quantify the extent of the cross-linking reaction. researchgate.net

Functional GroupTypical Wavenumber (cm⁻¹)Reference
Carboxyl C=O (BTCA)1689 - 1704 researchgate.netchemicalbook.com
Anhydride C=O (Symmetric Stretch)~1793 chemicalbook.comlcms.cz
Anhydride C=O (Asymmetric Stretch)~1755 chemicalbook.comlcms.cz
Ester C=O1715 - 1720 wikipedia.orgresearchgate.net

Raman spectroscopy serves as a complementary vibrational technique to FTIR for the analysis of BTCA and its derivatives. It is particularly useful for examining the structural conformation and composition of materials, including both the pure acid and polymers cross-linked with it.

Studies have utilized FT-Raman spectroscopy to analyze both reagent-grade and industrial-grade BTCA, confirming the low level of impurities in the latter. chemicalbook.com While detailed band assignments for BTCA in Raman spectra are less commonly reported in the literature compared to FTIR, the technique is valuable for providing a comprehensive vibrational profile of the molecule. Raman spectroscopy can also be employed to study the composition of BTCA-cross-linked materials, such as those involving cellulose or other polymers. chemicalbook.com

Two-dimensional (2D) correlation spectroscopy, particularly when coupled with FTIR, is a powerful analytical tool for elucidating the sequence of molecular events during a chemical reaction. researchgate.netnih.gov This technique has been instrumental in confirming the reaction mechanism of BTCA with cellulose. nih.govresearchgate.net

By analyzing temperature-dependent FTIR spectra with 2D correlation methods, researchers can resolve overlapping spectral features and determine the order in which different functional groups react. chemicalbook.comnih.gov For the BTCA-cellulose reaction, 2D correlation spectroscopy has provided clear evidence for the generally accepted two-step mechanism: the formation of the BTCA anhydride intermediate precedes the esterification of cellulose hydroxyl groups. nih.govresearchgate.net

Furthermore, this advanced technique has been used to identify the specific reaction sites. Studies have shown that the O(6)-H(6) and O(2)-H(2) hydroxyl groups of cellulose are preferentially esterified by the BTCA anhydride. nih.govresearchgate.net It has also been suggested that the carboxyl groups of BTCA containing the C11 and C14 atoms are more likely to be involved in the cross-linking process. nih.govresearchgate.net The sequential changes can be summarized as the evaporation of water, followed by the formation of the BTCA anhydride, and finally the formation of the ester linkage. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2,3,4-butanetetracarboxylic acid and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR and ¹³C NMR have been used to analyze and compare reagent and industrial grades of BTCA, confirming the high purity of the latter. researchgate.net For a silylation derivative of BTCA, specific ¹H NMR chemical shifts have been reported in DMSO-d₆ as δ 3.80 (2H, d), δ 3.12 (2H, d), and δ 0.20 (18H, s) for the trimethylsilyl (B98337) groups. researchgate.net Publicly available spectral data for the meso-isomer of BTCA provides further insight into its structure. chemicalbook.comchemicalbook.com

Beyond structural confirmation, NMR can be used to monitor the progress of reactions involving BTCA. By tracking the disappearance of reactant signals and the appearance of product signals over time, real-time analysis of the reaction kinetics is possible. nih.gov This is particularly useful for understanding the esterification process and the formation of various cross-linked products. For example, ¹³C NMR has been used to characterize cyclodextrin (B1172386) nanosponges created by cross-linking with BTCA. researchgate.net

NucleusCompound/DerivativeSolventChemical Shift (δ) ppmMultiplicity/AssignmentReference
¹HSilylation derivative of BTCADMSO-d₆3.80d, 2H researchgate.net
¹HSilylation derivative of BTCADMSO-d₆3.12d, 2H researchgate.net
¹HSilylation derivative of BTCADMSO-d₆0.20s, 18H (TMS) researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Identification and Impurity Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of BTCA and to identify its derivatives and potential impurities. When coupled with chromatographic separation techniques (hyphenated techniques) such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

The molecular weight of BTCA is 234.16 g/mol . wikipedia.org In mass spectrometry, BTCA can be ionized and detected. For example, using Electrospray Ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is observed. High-resolution mass spectrometry (such as ESI-QTOF) can provide a very accurate mass measurement, with a reported precursor m/z of 233.0302908 for the [M-H]⁻ ion of BTCA. nih.gov

Hyphenated techniques like LC/MS have been employed to analyze industrial grade BTCA, confirming its purity and identifying minor impurities. researchgate.net Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface-sensitive mass spectrometry technique that has been used to characterize BTCA-modified cotton surfaces, providing detailed information about the surface chemistry and the distribution of the cross-linking agent. researchgate.net

TechniqueIonization ModeIonMeasured m/zReference
ESI-QTOF MSNegative[M-H]⁻233.0302908 nih.gov

Chromatographic Methods for Purity Assessment and Reaction Product Separation

Chromatographic techniques are essential for the separation and purification of 1,2,3,4-butanetetracarboxylic acid and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

The purity of BTCA is a critical parameter, especially for its application in industries like textiles. Commercial specifications for BTCA often require a high degree of purity. For instance, an assay using silylated GC can be used to determine purity, with specifications often set at ≥98.0%. thermofisher.com Similarly, aqueous acid-base titration is another method used to assess the purity of BTCA. thermofisher.com

LC/MS analysis of an industrial grade BTCA has shown it to contain approximately 95% of the active compound, with the remaining percentage consisting of impurities. researchgate.net HPLC methods are widely used for purity assessment of chemical compounds, and with proper validation, can achieve high precision and accuracy, often with specifications in the range of 99-101% for assay determination. chromforum.orgnih.gov These methods are crucial for separating unreacted BTCA from its esterified products and any side products formed during a reaction, allowing for a comprehensive analysis of the reaction mixture.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of BTCA-related species

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative determination of BTCA, particularly in the context of its application in treating materials like cellulose. Isocratic HPLC methods have been developed to accurately measure the amount of BTCA that becomes bound to a substrate during cross-linking processes. nih.gov This analysis is critical for evaluating the efficiency of the cross-linking reaction and understanding how different process parameters affect the uptake of BTCA by the material.

The method typically involves extracting any unreacted BTCA from the treated material and analyzing the extract. By comparing the concentration to that of the initial treatment solution, the amount of BTCA fixed to the substrate can be calculated. Furthermore, HPLC can be coupled with other detectors to analyze not just the parent acid but also its various reaction intermediates and byproducts, providing a more complete picture of the chemical transformations occurring.

Table 1: Illustrative HPLC Parameters for BTCA Analysis
ParameterConditionPurpose
ColumnReversed-phase C18Separation of polar analytes like BTCA from complex matrices.
Mobile PhaseAqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile). sigmaaldrich.comwaters.comControls the retention and elution of BTCA.
Flow RateTypically 0.5 - 1.5 mL/minOptimized for efficient separation and peak resolution.
DetectionUV Detector (e.g., at 210 nm)Quantification based on the absorbance of the carboxyl groups.
MethodIsocraticEnsures consistent and reproducible quantification of BTCA bound to materials. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable tool for the analysis of complex mixtures involving BTCA and its derivatives. researchgate.net This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity. ddtjournal.comamazonaws.com It is particularly valuable for identifying components in industrial-grade BTCA, which may contain impurities, and for characterizing the array of products formed during the cross-linking reaction with substrates like cellulose. researchgate.net

In a typical LC/MS analysis, the sample is first separated by the LC system, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method used for thermally unstable and polar compounds like BTCA. ddtjournal.com The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of BTCA, its anhydride intermediates, and various esterified products. researchgate.net The use of tandem mass spectrometry (MS/MS) can further enhance structural elucidation by fragmenting specific ions and analyzing the resulting patterns. nih.gov

Table 2: Applications of LC/MS in BTCA-Related Analysis
ApplicationLC/MS ApproachKey Findings/Advantages
Purity Analysis of Industrial BTCALC/MSConfirmed that an industrial-grade product contained approximately 95% BTCA with a low level of impurities. researchgate.net
Identification of Reaction ProductsLC/MS/MSAllows for the detection of BTCA anhydride intermediates and ester products formed during reactions with hydroxyl-containing polymers. researchgate.netresearchgate.net
Trace Analysis in Complex MatricesLC-ESI-MS/MSProvides high sensitivity and selectivity, enabling the detection of low-level BTCA-related species in various samples. ddtjournal.comamazonaws.com
Analysis of Derivatized Carboxylic AcidsLC/MS with DerivatizationChemical derivatization can improve ionization efficiency and chromatographic separation for challenging carboxylic acid analyses. nih.govresearchgate.net

X-ray Diffraction (XRD) for Crystallinity and Morphological Analysis in Cross-linked Systems

The XRD pattern of a semi-crystalline polymer like cellulose features sharp peaks corresponding to the crystalline domains and a broad halo corresponding to the amorphous regions. units.it By analyzing the changes in the position, intensity, and width of these diffraction peaks after treatment with BTCA, researchers can deduce information about the structural modifications. For instance, a decrease in the crystallinity index may suggest that the cross-linking reaction has occurred primarily in the amorphous regions or has disrupted the crystalline order. Conversely, some studies on bacterial cellulose have reported no significant change in XRD patterns after BTCA cross-linking. bas.bg

Table 3: XRD Findings in BTCA Cross-linked Systems
Material SystemKey ObservationInterpretationReference
BTCA-crosslinked Cotton CelluloseThe degree of crystallinity was found to characterize the effectiveness of the cross-linking.Changes in crystallinity upon modification reflect the incorporation of BTCA molecules into accessible regions of the cellulose. researchgate.net
Polymers and CompositesXRD can quantify the degree of crystallinity in semi-crystalline and amorphous polymeric materials.The relative quantities of crystalline and amorphous forms affect mechanical properties like tensile strength and creep. intertek.com
BTCA-crosslinked Bacterial Cellulose (BC)Cross-linking of BC did not show any significant change in XRD patterns compared to uncross-linked samples.The fundamental crystal structure of the bacterial cellulose was preserved during the cross-linking process. bas.bg
Cellulose Nanocrystals (general)Acid hydrolysis can alter the crystal structure from cellulose-I to cellulose-II.While not specific to BTCA, this shows that acidic treatments can induce fundamental changes in cellulose crystallinity. researchgate.net

Electron Microscopy Techniques (e.g., SEM) for Surface and Nanostructure Characterization

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are vital for visualizing the surface topography and nanostructure of materials cross-linked with BTCA. nih.govdntb.gov.ua SEM provides high-resolution images that reveal how the cross-linking treatment affects the material's surface morphology. For instance, in textile applications, SEM is used to examine the fiber surfaces of cotton fabrics before and after treatment with BTCA to assess changes in roughness or the presence of surface deposits. researchgate.netresearchgate.net

In studies involving bacterial cellulose, Field Emission SEM (FESEM) has been used to show that the three-dimensional porous network structure is preserved after cross-linking with BTCA. bas.bg This is a crucial finding, as maintaining the native nanostructure is often essential for the material's intended application. When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the surface, confirming the presence and distribution of elements from the cross-linking agent. researchgate.net

Table 4: Morphological Insights from Electron Microscopy of BTCA-Treated Materials
MaterialMicroscopy TechniqueObservationReference
BTCA Cross-linked Cotton FabricSEMVisualized surface variations on the samples. researchgate.net
BTCA-Treated Cotton with NanoparticlesFESEM and EDSConfirmed the presence of Cu-based nanoparticles on the fabric surface. researchgate.net
Cross-linked Bacterial Cellulose (BC)FESEM (Surface and Cross-section)The 3D network structure of the BC was preserved after cross-linking, preventing the collapse of the porous structure. bas.bg
Polymeric Biomaterials (General)Secondary Electron Hyperspectral Imaging (SEHI) in SEMA novel technique to characterize cross-linking density and its spatial variation at the nanoscale. nih.gov, whiterose.ac.uk, researchgate.net

Derivatization and Structural Modification Studies of 1,2,3,4 Butanetetracarboxylic Acid

Synthesis and Reactivity of 1,2,3,4-Butanetetracarboxylic Dianhydride

1,2,3,4-Butanetetracarboxylic dianhydride (BDA) is the most significant derivative of BTCA, serving as a key reactive intermediate in many cross-linking applications. Structurally, it consists of two succinic anhydride (B1165640) rings joined by a carbon-carbon single bond. researchgate.net

Synthesis: The dianhydride is typically synthesized from the parent tetracarboxylic acid through a dehydration reaction. A common laboratory and industrial method involves heating BTCA in the presence of a dehydrating agent like acetic anhydride, often using a solvent such as 1,4-dioxane. researchgate.net One documented large-scale synthesis reports reacting BTCA with acetic anhydride in dioxane under a nitrogen atmosphere at 40°C for 3 hours, resulting in the precipitation of the white, solid dianhydride with a high yield. researchgate.net Another facile, environmentally friendly synthesis route starts from succinic anhydride, proceeding through a sonochemical coupling of bromosuccinic anhydride to directly form the dianhydride. nih.gov

Reactivity: The reactivity of BDA is dominated by the two anhydride rings. It readily reacts with nucleophiles such as amines and hydroxyl groups to form imides and esters, respectively. researchgate.net This reactivity is the basis for its primary use as a cross-linking agent. The generally accepted mechanism for cross-linking cellulose (B213188), for instance, is a two-step process. First, two adjacent carboxylic acid groups of BTCA undergo dehydration to form the cyclic anhydride intermediate. chemicalbook.comwikipedia.org This activated anhydride then esterifies a hydroxyl group on a cellulose polymer chain. chemicalbook.comwikipedia.org The process can continue, with the remaining two carboxyl groups on the BTCA molecule forming a second anhydride ring and reacting with another cellulose chain, thereby creating a stable, covalent cross-link. chemicalbook.com This cross-linking action is particularly effective in modifying cotton fabrics. researchgate.net

Stereoisomer-Specific Reactivity and Application Differentiation (e.g., meso- vs. rac-1,2,3,4-Butanetetracarboxylic Acid)

1,2,3,4-Butanetetracarboxylic acid possesses two chiral centers at the C2 and C3 positions of the butane (B89635) backbone. This gives rise to two diastereomers: a meso form and a racemic mixture of (R,R) and (S,S) enantiomers. cookechem.com The meso isomer has an internal plane of symmetry and is therefore achiral and optically inactive. ossila.com The racemic mixture consists of two chiral molecules that are non-superimposable mirror images of each other; the mixture itself is also optically inactive due to external compensation, where the optical rotations of the two enantiomers cancel each other out. ossila.com

The stereoisomers are distinct physical entities with different properties, as evidenced by their melting points.

StereoisomerCAS NumberMelting Point (°C)
meso-1,2,3,4-Butanetetracarboxylic acid4534-68-3246
(R,R)-1,2,3,4-Butanetetracarboxylic acid4799-96-6227-230
Unspecified Stereochemistry1703-58-8236
Data sourced from Wikipedia. cookechem.com

While the existence and distinct physical properties of these isomers are established, detailed studies directly comparing the reactivity or application performance of the meso- versus the rac- form were not prominent in the surveyed literature. However, specific synthesis methods for meso-1,2,3,4-butanetetracarboxylic dianhydride are reported, suggesting that the stereochemistry of the precursor is maintained during the conversion and is considered important for subsequent applications. researchgate.net The defined spatial arrangement of the carboxylic groups in the meso isomer versus the racemic isomers would logically influence the geometry and efficiency of cross-linking, but specific comparative data on this aspect is limited.

Preparation and Evaluation of Functionalized Derivatives and Analogs

The four carboxylic acid groups of BTCA provide ample opportunity for creating a variety of functionalized derivatives, including polymers and coordination complexes.

BTCA is an excellent building block for creating polymers. As a tetra-functional monomer, it can react with diols or other polyols to form complex, cross-linked polyester (B1180765) networks. Its dianhydride derivative is also used to synthesize polyimides, which are known for their thermal stability. nih.gov

Furthermore, the carboxylate groups of BTCA are effective ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). BTCA has been used to synthesize coordination polymers with a range of metals, including zinc (Zn), cadmium (Cd), and yttrium (Y). In these structures, the BTCA anions bridge metal centers, creating extended one-, two-, or three-dimensional networks with potentially interesting properties like luminescence.

BTCA is often evaluated against other polycarboxylic acids (PCAs) as a formaldehyde-free cross-linking agent for cellulose-based materials like paper and cotton. The most common comparators are citric acid (CA) and polymers or copolymers of maleic acid.

BTCA vs. Citric Acid: In studies on improving the wet performance of paperboard, both BTCA and citric acid were found to be effective cross-linking agents. However, the improvement in properties such as wet tensile strength and dimensional stability was approximately twice as high with BTCA compared to citric acid at similar treatment levels. cookechem.com Despite its superior performance, the higher cost of BTCA is a significant barrier to its widespread use compared to the less expensive citric acid. cookechem.com

BTCA vs. Poly(maleic acid): Poly(maleic acid) (PMA) and its copolymers are also effective cross-linkers for cellulose. cookechem.com The reactivity of different PCAs can be compared by their activation energy (Ea) for the esterification reaction with cellulose; a lower activation energy implies higher reactivity. Research has shown that the reactivity of these acids is not solely dependent on the number of carboxyl groups but also on their molecular structure and ability to form the intermediate anhydride.

Interactive Table: Activation Energy of Cross-linking for Various Polycarboxylic Acids

A study comparing the Arrhenius activation energy (Ea) of esterification for different PCAs on cellulose revealed the following order of reactivity: P(TAA–AA) > P(MA–AA) > P(IA–AA) > BTCA > CA. This indicates that certain copolymers of maleic acid are more reactive than BTCA under the studied conditions.

Cross-linking AgentActivation Energy (Ea)Relative Reactivity
Citric Acid (CA)HighestLowest
1,2,3,4-Butanetetracarboxylic Acid (BTCA) HighLow
Poly(itaconic acid-co-acrylic acid) (P(IA-AA))IntermediateIntermediate
Poly(maleic acid-co-acrylic acid) (P(MA-AA))LowHigh
Poly(trans-aconitic acid-co-acrylic acid) (P(TAA-AA))LowestHighest
Data adapted from a comparative study on polycarboxylic acids.

Structure-Property Relationship Investigations for Modified 1,2,3,4-Butanetetracarboxylic Acid Compounds

The relationship between the molecular structure of BTCA derivatives and the macroscopic properties of the materials they modify is a critical area of research. When used to treat cotton fabrics, BTCA cross-linking significantly improves properties like wrinkle resistance, with wrinkle recovery angles reaching about 250°. chemicalbook.comwikipedia.org This improvement is directly related to the formation of ester cross-links between BTCA and cellulose chains, which imparts a "memory" to the fabric, helping it return to its original shape.

However, this performance comes at a cost. The cross-linking reaction requires a low pH (acidic) environment and high curing temperatures, which can cause acidic degradation of the cellulose, leading to significant losses in the fabric's tensile and tearing strength. chemicalbook.comwikipedia.org Not all four of BTCA's carboxyl groups may participate in cross-linking due to steric hindrance and the reaction mechanism, leaving residual acidic groups on the fabric. wikipedia.org

Studies using techniques like Fourier-transform infrared (FTIR) spectroscopy combined with two-dimensional correlation spectroscopy (2Dcos) have delved into the specific reaction sites. These investigations confirmed that BTCA first forms an anhydride intermediate. chemicalbook.comwikipedia.org This anhydride is then most likely to react with the primary hydroxyl group (at the C6 position) and the hydroxyl at the C2 position of the glucose units in cellulose. chemicalbook.com Furthermore, theoretical calculations suggest that the terminal carboxyl groups of BTCA are more likely to be involved in the cross-linking. chemicalbook.com Understanding these structure-reactivity relationships at the molecular level is key to designing more efficient cross-linking systems with fewer undesirable side effects.

Future Research Directions and Emerging Paradigms in 1,2,3,4 Butanetetracarboxylic Acid Research

Development of Novel Catalytic Systems for Sustainable and Efficient Processes

The traditional synthesis of BTCA often involves methods with significant environmental drawbacks, such as the use of strong oxidizing agents like nitric acid, which can produce toxic gases and nitro by-products. nih.gov Future research is intensely focused on developing greener, more efficient catalytic systems.

One promising avenue is the refinement of electrohydrodimerization of dialkyl maleates, followed by hydrolysis to yield BTCA. google.com This method avoids harsh oxidizing agents and offers a potentially more sustainable route. Another innovative approach involves starting from succinic anhydride (B1165640). A key step in this synthesis is the coupling between bromosuccinic anhydride and succinic anhydride, which can be achieved under ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC) conditions, presenting an environmentally friendly pathway. mdpi.org

Research is also directed at optimizing catalyst performance for existing processes. For instance, while nitric acid oxidation of cycloalkene dicarboxylic acids is a standard method, the use of vanadium catalysts like ammonium (B1175870) metavanadate can significantly improve yields. nih.gov However, the drive is to replace such catalysts with more benign and recyclable alternatives. The development of heterogeneous catalysts that can be easily separated from the reaction mixture is a key goal, aiming to reduce waste and improve process economics. Future work will likely explore biocatalytic routes and the use of catalysts derived from abundant, renewable resources to further enhance the sustainability of BTCA production.

Synthesis Method Precursors Key Features/Catalysts Potential for Sustainability
Nitric Acid Oxidation Cycloalkene dicarboxylic acids (e.g., Tetrahydrophthalic anhydride)Nitric acid, often with a vanadium catalyst (e.g., ammonium metavanadate). nih.govModerate; generates toxic by-products, requiring mitigation strategies. nih.gov
Ozonolysis 4-cyclohexene-1,2-dicarboxylic anhydride or tetrahydrophthalic acidOzone, hydrogen peroxide. nih.govHigh; can be more efficient and economical with optimized conditions. nih.gov
Electrohydrodimerization Dialkyl maleatesElectrochemical process. google.comHigh; avoids harsh chemical oxidants.
Phase Transfer Catalysis Succinic anhydride, Bromosuccinic anhydrideUltrasonochemical solid-liquid Phase Transfer Catalysis (US s-l PTC). mdpi.orgHigh; described as an environmentally friendly synthesis. mdpi.org
Hydrolysis Tetraalkyl butanetetracarboxylatesAcid catalyst (e.g., phosphoric acid), followed by oxidative purification. google.comModerate to High; focuses on high yield and purity from precursors. google.com

**7.2. Integration into Advanced Functional Materials for Specific Applications

The true potential of BTCA lies in its application as a building block for advanced materials. Its tetra-functional nature allows for the creation of complex, crosslinked networks, imparting unique properties to the base polymers.

"Smart materials" that respond to external stimuli such as temperature, pH, or light are at the forefront of materials innovation. BTCA is being explored as a key component in creating such systems. For example, when used to treat cotton fabrics in conjunction with shape memory polyurethane (SMPU) and cellulose (B213188) nanowhiskers (CNWs), it can produce textiles with dual responsive shape memory properties. researchgate.net These fabrics exhibit smart permeability and dynamic crease recovery, adapting to environmental changes like temperature and humidity. researchgate.net

The crosslinking ability of BTCA is fundamental to these responsive behaviors. In hydrogel systems, BTCA can create networks that swell or shrink in response to pH changes, due to the protonation and deprotonation of its residual carboxyl groups. ossila.com These responsive hydrogels have potential applications in areas like drug delivery, sensors, and water purification. ossila.com Research in this area is focused on fine-tuning the crosslinking density and incorporating other functional molecules to create materials with highly specific and programmable responses. For instance, thermoresponsive emulsions stabilized by block copolymer surfactants can be designed to either break up or form a gel with mild temperature changes, a property valuable for in-situ gelation in biomedical applications. herts.ac.uk

Nature provides a rich library of design principles for creating robust, lightweight, and functional materials. frontiersin.org Bio-inspired design seeks to mimic these natural structures and processes. wikipedia.org BTCA, with its ability to form tailored crosslinked networks, is a valuable tool in this endeavor.

A key example is mimicking the hierarchical structures found in biological materials like nacre (mother-of-pearl). nih.gov Computational frameworks are being developed to design robust, multilayered structures using brittle, hexagonal building blocks bonded with soft materials, where BTCA could act as a crosslinker to control the properties of the soft, organic phase. nih.gov This approach aims to create materials with tunable stiffness, strength, and toughness. nih.gov

Furthermore, the principles of Murray's Law, which governs the optimized hierarchical design of porous networks in plants and animals for efficient mass transport, are being applied to synthetic materials. nih.govcam.ac.uk BTCA can be used to modify the surface chemistry of these porous structures, enhancing their performance in applications like catalysis, gas sensing, and energy storage. nih.gov For instance, by crosslinking cellulose fibers, BTCA can help create porous membranes with controlled pore sizes and surface properties, mimicking natural filtration systems. sigmaaldrich.com The future will likely see BTCA used in increasingly sophisticated biomimetic composites, replicating the complex, multi-scale architectures found in nature. frontiersin.org

Theoretical Predictions and Computational Material Design for New 1,2,3,4-Butanetetracarboxylic Acid-Based Compounds

The development of new materials is increasingly driven by computational modeling and theoretical predictions, which can significantly accelerate the design-build-test cycle. For BTCA-based systems, computational methods are crucial for understanding reaction mechanisms and predicting material properties.

For example, to understand the crosslinking of cellulose by BTCA, quantum chemistry software like Gaussian 09W has been used to calculate the reaction kinetics and thermodynamics. acs.org Such calculations help to determine the most likely reaction pathway, confirming that BTCA first forms a cyclic anhydride intermediate before esterifying with the hydroxyl groups of cellulose. acs.org These models can also identify which of the four carboxyl groups on BTCA are most reactive, providing a deeper understanding of the reaction mechanism. acs.org

Computational frameworks are also being developed for the generative design of high-performance materials. youtube.com Topology optimization, a method that determines the most efficient material distribution within a design space, can be used to create lightweight yet strong structures inspired by biomimetic principles. youtube.com When combined with multi-material 3D printing, this allows for the creation of complex architectures where BTCA could be used to modify one of the material phases to achieve specific mechanical properties. researchgate.net Future research will likely involve machine learning and artificial intelligence to screen vast numbers of potential BTCA-based formulations and predict their performance, leading to the rapid discovery of new functional materials. researchgate.net

Computational Technique Application in BTCA Research Key Findings / Insights
Quantum Chemistry (e.g., Gaussian 09W) Elucidating reaction mechanisms between BTCA and cellulose. acs.orgConfirmed anhydride intermediate formation; identified reactivity differences among BTCA's carboxyl groups and cellulose's hydroxyl groups. acs.org
Finite Element Analysis (FEA) Assessing mechanical properties (stiffness, strength, toughness) of biomimetic bi-material structures. nih.govyoutube.comAllows for virtual testing of complex designs, optimizing architectural features for desired performance. nih.gov
Topology Optimization Generating optimal material distribution for high-performance, lightweight structures. youtube.comCan create novel, bio-inspired designs for 3D printing where BTCA can be a key component in multi-material systems. youtube.com
Molecular Dynamics (MD) Simulations Investigating membrane-lysing effects of antimicrobial materials. researchgate.netCan reveal the mechanism of action at the molecular level, guiding the design of more effective agents. researchgate.net

Environmental Impact and Degradation Studies of Materials Modified with 1,2,3,4-Butanetetracarboxylic Acid

While BTCA is championed as an environmentally friendly, formaldehyde-free crosslinking agent, a comprehensive understanding of its long-term environmental impact and the degradation of materials modified with it is essential for its sustainable application. researchgate.netnih.gov

Research has shown that the durable press finishing of cotton with BTCA can negatively affect the color of naturally colored cottons, causing a decrease in shade depth. researchgate.net However, this same finishing process can improve the color fastness to home laundering, likely due to the crosslinking of pigments within the fiber matrix. researchgate.net The effect on light fastness appears to depend on the specific cotton breed. researchgate.net

A critical area for future research is the complete life cycle assessment of BTCA-modified products. This includes studying their biodegradability and the nature of their degradation products. While BTCA itself is an organic acid, its crosslinking action can alter the degradation profile of the polymer matrix, such as cellulose. Studies are needed to determine the conditions under which these materials break down in various environments (e.g., soil, water) and to identify any potentially persistent or harmful by-products. It is known that thermal decomposition of BTCA can result in the release of toxic fumes of carbon monoxide and carbon dioxide. nih.gov Understanding these degradation pathways is crucial for verifying the long-term environmental credentials of BTCA-based materials.

Enhanced Understanding of Interfacial Chemistry in Complex 1,2,3,4-Butanetetracarboxylic Acid Systems

The performance of composite materials and surface-modified substrates is governed by the chemical interactions at their interfaces. For BTCA, which functions primarily by reacting with surfaces and creating crosslinked networks, understanding its interfacial chemistry is paramount.

Advanced surface analysis techniques are employed to study BTCA-modified materials. Fourier-transform infrared (FTIR) spectroscopy, particularly when combined with two-dimensional correlation spectroscopy (2Dcos), has been instrumental in analyzing the esterification reaction between BTCA and cotton cellulose. acs.org This method can confirm the formation of ester bonds and provide insights into which specific functional groups are involved in the reaction. acs.org

Recent studies have explored the use of BTCA in complex, multi-component systems, such as bilayer films made of casein and carboxymethylcellulose. acs.org In these systems, BTCA was incorporated into the carboxymethylcellulose layer to tailor the interfacial energy. acs.org It was found that BTCA enhances electrostatic interactions at the interface, modulating the work of adhesion. acs.org This ability to precisely control interfacial properties is critical for designing functional multilayer materials for applications like sustainable packaging. acs.org Future research will delve deeper into the molecular-level interactions in even more complex systems, using a combination of experimental surface science and computational modeling to engineer interfaces with bespoke properties.

Q & A

Q. What is the mechanism of BTCA-mediated crosslinking in cellulose, and how can it be optimized for esterification efficiency?

BTCA crosslinks cellulose via a two-step reaction: (1) cyclic anhydride formation from BTCA carboxyl groups under heat, and (2) ester bond formation between anhydrides and cellulose hydroxyl groups. Optimization involves using alkaline salts (e.g., sodium hypophosphite or sodium L-glutamate) as catalysts at 1–3% (w/w) of BTCA, with curing temperatures of 160–180°C for 2–5 minutes . FTIR analysis (peak at 1720–1740 cm⁻¹) confirms ester bond formation .

Q. Which analytical techniques are critical for verifying BTCA’s crosslinking efficacy in polymeric matrices?

Key methods include:

  • FTIR spectroscopy to track esterification (C=O stretching at 1720–1740 cm⁻¹) .
  • Titration (e.g., acid value measurement) to quantify unreacted carboxyl groups .
  • Tensile testing to assess mechanical strength retention in modified cellulose fabrics .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability post-crosslinking .

Q. How do catalysts influence BTCA’s reactivity with cellulose?

Alkaline salts (e.g., NaH₂PO₂ or sodium L-glutamate) lower the activation energy for anhydride formation, accelerating esterification. For example, sodium L-glutamate increases ester absorbance by 40% compared to non-catalyzed reactions. Catalyst selection impacts acid diffusion and cellulose affinity, with smaller ions (e.g., Na⁺) showing higher catalytic efficiency .

Advanced Research Questions

Q. What strategies mitigate tensile strength loss in BTCA-crosslinked cellulose fabrics?

Strength loss (~20–30%) arises from acid hydrolysis of cellulose chains. Mitigation approaches include:

  • Controlled curing conditions : Lower temperatures (150°C) with extended curing times (10 minutes) reduce chain scission .
  • Co-catalysts : Combining NaH₂PO₂ with MgCl₂ balances esterification and minimizes acid diffusion .
  • Post-treatment neutralization : Rinsing with sodium bicarbonate to deactivate residual acid .

Q. How does BTCA modification affect the dielectric properties of cellulose insulating paper?

BTCA crosslinking reduces dielectric loss (tanδ) by 15–20% at 50 Hz due to decreased hydroxyl group mobility. Molecular dynamics simulations show ester bonds restrict cellulose chain flexibility, lowering polarization losses. FTIR confirms reduced –OH peaks (3300 cm⁻¹) post-modification .

Q. Can BTCA be integrated with polyols to enhance flexibility in crosslinked wood composites?

Yes. Introducing polyols (e.g., D-sorbitol or sucrose) into BTCA-wood systems forms a hybrid network:

  • Polyols esterify with BTCA’s carboxyl groups, creating flexible spacers.
  • Optimal ratios (BTCA:polyol = 1:0.5 molar) improve flexural strength by 25% while maintaining dimensional stability. DMA shows reduced storage modulus (10–15%) compared to BTCA-only treatments .

Q. What molecular-level insights explain contradictory catalytic efficiencies of salts in BTCA-cellulose reactions?

Contradictions arise from ion size and affinity differences:

  • Small ions (Na⁺) : High mobility enhances anhydride formation but increases acid diffusion, causing cellulose degradation.
  • Large ions (Mg²⁺) : Lower mobility reduces hydrolysis but slows esterification. MD simulations reveal Na⁺ preferentially interacts with BTCA carboxyls, while Mg²⁺ binds cellulose hydroxyls, affecting reaction pathways .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported melting points for BTCA (186–197°C)?

Variations stem from purity and decomposition kinetics. High-purity BTCA (>99%) melts sharply at 195–197°C (dec.), while impurities (e.g., residual solvents) broaden the range. Use DSC at 10°C/min under N₂ to standardize measurements .

Q. What protocols ensure reproducibility in BTCA-based copolymer synthesis for anti-wrinkle finishes?

  • Monomer ratio : BTCA:itaconic acid = 3:1 (molar) achieves optimal crosslinking density.
  • Initiator system : 1% (w/w) APS-TEMED at 70°C for 3 hours.
  • Post-purification : Dialysis (MWCO 1000 Da) removes unreacted monomers, verified via HPLC .

Safety and Compliance

Q. What are the acute toxicity thresholds for BTCA in laboratory settings?

BTCA exhibits acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) and eye irritation (Category 2). Use PPE (gloves, goggles) and store in flammables cabinet (WGK 3 classification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.